molecular formula C10H14Si B8017411 4-Vinylphenyldimethylsilicon

4-Vinylphenyldimethylsilicon

Cat. No.: B8017411
M. Wt: 162.30 g/mol
InChI Key: LAGQCXVIXQYJHO-UHFFFAOYSA-N
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Description

4-Vinylphenyldimethylsilicon is a useful research compound. Its molecular formula is C10H14Si and its molecular weight is 162.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Vinylphenyldimethylsilicon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylphenyldimethylsilicon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethenylphenyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8,11H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQCXVIXQYJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28851-90-3
Details Compound: Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer
Record name Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28851-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4), structured for researchers and drug development professionals.

Structural Properties, Synthesis, and Applications in Organosilicon Chemistry[1]

Executive Summary & Chemical Identity

Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4) is a versatile organosilicon intermediate characterized by a central silicon atom bonded to a phenyl group, a vinyl group, and two methyl groups.[1][2][3][4][5] It serves as a critical building block in Hiyama cross-coupling reactions , surface modification, and the synthesis of functional siloxane polymers.

Critical Disambiguation: Isomer Distinction

Researchers must distinguish this compound from its structural isomer, (4-Vinylphenyl)dimethylsilane (CAS 4556-72-3).

  • CAS 1125-26-4 (Target of this Guide): Vinyl group attached directly to Silicon (

    
    ). Used primarily for cross-coupling and hydrosilylation.
    
  • CAS 4556-72-3: Vinyl group attached to the Phenyl ring (

    
    ).[4] Used as a styrenic monomer for block copolymer synthesis.
    

Note: The name "4-Vinylphenyldimethylsilane" provided in the topic request technically refers to the styrenic isomer (CAS 4556-72-3). However, CAS 1125-26-4 definitively identifies Dimethyl(phenyl)(vinyl)silane . This guide focuses on the properties and protocols for CAS 1125-26-4 to ensure safety and ordering accuracy.

Physicochemical Profile
PropertyValue
IUPAC Name Ethenyl(dimethyl)phenylsilane
CAS Number 1125-26-4
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 162.31 g/mol
Appearance Clear, colorless liquid
Boiling Point 194–195 °C (lit.) / 82 °C @ 20 mmHg
Density 0.889 g/mL at 25 °C
Refractive Index (

)
1.5040
Flash Point 63 °C (Closed Cup)
Solubility Soluble in THF, ether, dichloromethane, toluene; insoluble in water.[6][7][8]

Synthesis & Manufacturing Logic

The synthesis of Dimethyl(phenyl)(vinyl)silane typically employs Grignard reagents , leveraging the nucleophilic attack of a carbon-based nucleophile on a chlorosilane electrophile.

Primary Synthetic Route

The most robust industrial route involves the reaction of Vinylmagnesium bromide with Chlorodimethylphenylsilane .



Process Logic:
  • Electrophile Selection: Chlorodimethylphenylsilane is chosen over dichlorodimethylsilane to prevent double substitution and ensure monofunctionalization.

  • Solvent Control: Anhydrous THF or Diethyl Ether is required to stabilize the Grignard reagent.

  • Work-up: The reaction is quenched with dilute acid, followed by extraction and fractional distillation to remove homocoupled byproducts.

Figure 1: Synthetic pathway for CAS 1125-26-4 via Grignard reagent.

Reactivity & Applications in Drug Development

In the context of pharmaceutical sciences, CAS 1125-26-4 is not a drug itself but a high-value intermediate used in:

A. Hiyama Cross-Coupling

The vinyl-silicon bond can be activated by fluoride ions (e.g., TBAF) to undergo transmetallation with Palladium, facilitating cross-coupling with aryl halides. This is a non-toxic alternative to Stille coupling (Tin-based).

  • Mechanism:

    
    
    
  • Advantage: The phenyl group on silicon acts as a "dummy" ligand or an internal stabilizer, while the vinyl group is transferred to the electrophile.

B. Hydrosilylation (Click Chemistry)

The vinyl group serves as a "handle" for hydrosilylation reactions with Si-H containing drugs or polymers.

  • Reaction:

    
    
    
  • Application: Used to cap siloxane polymers or attach phenyl-silane moieties to drug delivery vehicles to modulate lipophilicity.

C. Surface Modification

The phenyl group provides


-

interaction sites. When grafted onto silica or polymer surfaces (via hydrosilylation or radical grafting), it creates a surface capable of retaining aromatic drug molecules in chromatographic purification or controlled release systems.

Experimental Protocols

Protocol 1: Hiyama Coupling (Vinyl Transfer)

Objective: Couple the vinyl group of CAS 1125-26-4 to an aryl iodide (e.g., 4-iodoanisole) to synthesize styrene derivatives.

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • Dimethyl(phenyl)(vinyl)silane (1.2 equiv)

    • 
       (5 mol%)
      
    • TBAF (Tetrabutylammonium fluoride, 2.0 equiv)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with Aryl Iodide,

      
      , and THF under Argon.
      
    • Step 2: Add Dimethyl(phenyl)(vinyl)silane via syringe.

    • Step 3: Add TBAF solution dropwise (activator). The solution typically turns black (active Pd(0) species).

    • Step 4: Stir at 60°C for 12 hours.

    • Step 5: Filter through a silica pad to remove Pd residues. Concentrate and purify via column chromatography.

  • Validation:

    • Monitor disappearance of Aryl Iodide via TLC.

    • Product confirmation via

      
      H NMR (Appearance of styrenic alkene protons).
      
Protocol 2: Quality Control (NMR Characterization)

To verify the identity of CAS 1125-26-4 (and ensure it is not the isomer), perform


H NMR in 

.
  • Si-Me:

    
     0.35 ppm (Singlet, 6H)
    
  • Vinyl:

    
     5.7–6.3 ppm (ABC multiplet, 3H). Distinctive pattern for Vinyl-on-Si.
    
  • Phenyl:

    
     7.3–7.6 ppm (Multiplet, 5H).
    
  • Note: If the vinyl signals appear as an AB quartet (para-substitution pattern) and a Si-H signal is present (~4-5 ppm), you have the wrong isomer (CAS 4556-72-3).

Figure 2: Decision workflow for validating CAS 1125-26-4 prior to synthesis.

Safety & Handling

  • Hazards: Flammable liquid (H225). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Moisture sensitive (though less than chlorosilanes, long-term exposure can lead to silanol formation).

  • Spill Response: Absorb with inert material (vermiculite).[9] Do not use water (potential for slow hydrolysis).

References

  • PubChem. (n.d.).[1][4] Dimethyl(phenyl)(vinyl)silane (Compound). National Library of Medicine. Retrieved from [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research. [Link]

Sources

Technical Guide: Solubility & Handling of 4-Ethenylphenyl Dimethyl Silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and handling protocols for 4-ethenylphenyl dimethyl silane (also known as p-vinylphenyl dimethyl silane).[1] It addresses the critical dual-functionality of the molecule (vinyl group and hydrosilyl group) which dictates solvent selection and stability.[1]

Executive Summary & Molecular Profile

4-Ethenylphenyl dimethyl silane is a bifunctional organosilicon monomer used primarily in hydrosilylation reactions, surface modification, and the synthesis of silicon-containing polymers.[1] Its solubility is governed by its lipophilic styrenic backbone and the organosilane moiety.[1]

Critical Technical Note: The "dimethyl silane" designation implies the presence of a silicon-hydride (Si-H ) bond.[1] This functional group is highly reactive toward protic solvents (water, alcohols) and bases.[1] While the compound is physically soluble in these media, they are chemically incompatible due to the risk of solvolysis and hydrogen gas evolution.

Physicochemical Identity
PropertyDetail
Chemical Name (4-Ethenylphenyl)dimethylsilane
Common Synonyms p-Vinylphenyl dimethyl silane; Dimethyl(4-vinylphenyl)silane
CAS Number 4556-72-3
Molecular Formula C₁₀H₁₄Si
Molecular Weight 162.31 g/mol
Structure H-Si(CH₃)₂-(C₆H₄)-CH=CH₂
Physical State Colorless to light yellow liquid
Key Functionalities Vinyl Group: Radical/Anionic polymerization active.Hydrosilyl Group (Si-H): Hydrosilylation active; Moisture sensitive.[1][2][3][4][5]

Solvent Compatibility Matrix

The solubility of 4-ethenylphenyl dimethyl silane follows the "like dissolves like" principle.[1] It exhibits high solubility in non-polar and polar aprotic organic solvents.[1]

Solubility & Stability Data
Solvent ClassSpecific SolventsSolubility RatingStabilityTechnical Context
Alkanes Pentane, Hexane, HeptaneExcellent High Ideal for extraction, column chromatography, and non-polar reaction media.[1]
Aromatics Toluene, Benzene, XyleneExcellent High Preferred for high-temperature hydrosilylation reactions.
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent High Standard solvents for synthesis; must be anhydrous (free of peroxides/water).[1]
Chlorinated Chloroform (CDCl₃), DCMExcellent High Common for NMR analysis and solution processing.
Polar Aprotic Acetone, AcetonitrileGood Moderate Soluble, but ensure solvents are strictly anhydrous to prevent hydrolysis.
Protic Methanol, Ethanol, WaterInsoluble / Reactive Incompatible DANGER: Reacts with alcohols/water (solvolysis) to release H₂ gas. Phase separates in water.[1]

Solubility Mechanism & Interaction Map

The following diagram illustrates the solvation interactions and the exclusion zones based on chemical reactivity.

SolubilityMap Target 4-Ethenylphenyl dimethyl silane (Lipophilic / Si-H Active) Alkanes Alkanes (Hexane, Pentane) Target->Alkanes Van der Waals (Miscible) Aromatics Aromatics (Toluene, Benzene) Target->Aromatics Pi-Pi Stacking (Miscible) Ethers Ethers (THF, Et2O) Target->Ethers Dipole-Dipole (Miscible) Chlorinated Chlorinated (DCM, Chloroform) Target->Chlorinated Solvation (Miscible) Protic Protic Solvents (Water, Alcohols) Target->Protic REACTS / IMMISCIBLE (Si-H Hydrolysis)

Caption: Solubility interaction map highlighting the compatibility with aprotic organic solvents and the chemical incompatibility with protic media due to the Si-H bond.

Experimental Protocols

Protocol A: Preparation of Anhydrous Standard Solution

Use this protocol for hydrosilylation or anionic polymerization where moisture kills the catalyst or chain end.[1]

Reagents:

  • 4-Ethenylphenyl dimethyl silane (>95%)[1]

  • Solvent: Toluene or THF (Anhydrous, <50 ppm H₂O)[1]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)[1][2]

Workflow:

  • Glassware Prep: Flame-dry a Schlenk flask or volumetric flask under vacuum; backfill with N₂ (3 cycles).

  • Solvent Handling: Collect anhydrous solvent directly from a solvent purification system (SPS) or distill over Sodium/Benzophenone.[1]

  • Dissolution:

    • Syringe transfer the required volume of silane into the flask under N₂ flow.[1]

    • Add the anhydrous solvent via cannula or dried syringe.[1]

    • Swirl gently.[1] The silane is a liquid and will mix instantly without sonication.[1]

  • Storage: Store the solution in a Schlenk flask with a Teflon valve or a glovebox. Do not store in simple volumetric flasks with plastic caps for extended periods.

Protocol B: Purification via Column Chromatography

If the monomer has yellowed (oxidation) or contains polymer impurities.[1]

  • Stationary Phase: Silica Gel (SiO₂).[1]

  • Mobile Phase: 100% Pentane or Hexane.[1]

  • Procedure:

    • Load the crude liquid neat or diluted in minimal pentane.[1]

    • Elute with pentane.[1] The monomer is highly non-polar (Rf ~0.8-0.9 in pure pentane) and will elute rapidly.[1]

    • Polymerized species (oligomers) will remain at the baseline.[1]

    • Evaporate solvent under reduced pressure (Rotavap) at <40°C. Note: The compound is volatile; do not use high vacuum for prolonged periods without a cold trap.[1]

Handling & Stability Logic

The dual reactivity of the molecule requires a specific logic flow for handling to prevent degradation.[1]

HandlingLogic Start Start: 4-Ethenylphenyl dimethyl silane Decision1 Is the environment Inert? (N2/Ar Atmosphere) Start->Decision1 PathSafe Safe Handling Decision1->PathSafe Yes PathRisk Risk of Degradation Decision1->PathRisk No (Air/Moisture) SolventChoice Select Solvent PathSafe->SolventChoice Outcome2 Si-H Hydrolysis H2 Gas Evolution Siloxane Formation PathRisk->Outcome2 Moisture exposure Aprotic Aprotic (THF, Toluene) Dry/Anhydrous SolventChoice->Aprotic Protic Protic (MeOH, H2O) or Wet Solvents SolventChoice->Protic Outcome1 Stable Solution Ready for Reaction Aprotic->Outcome1 Protic->Outcome2

Caption: Decision logic for handling 4-ethenylphenyl dimethyl silane. The critical control point is moisture exclusion to preserve the Si-H functionality.[1]

Critical Safety Warnings
  • Si-H Reactivity: In the presence of bases, acids, or transition metal catalysts (e.g., Karstedt's catalyst), the Si-H bond will react with water or alcohols to produce Hydrogen gas (H₂), creating a pressure/explosion hazard in sealed vessels.[1]

  • Polymerization: The styrenic vinyl group is susceptible to thermal polymerization.[1] Store the neat liquid at 2-8°C (refrigerated) and away from light. Stabilizers (like BHT) may be present in commercial samples; purification removes these, decreasing shelf-life.[1]

References

  • ChemicalBook. (2025).[1] (4-Vinylphenyl)dimethylsilane Product Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: (4-Ethenylphenyl)dimethylsilane (CID 11094960).[1][7] National Library of Medicine.[1] Retrieved from [1]

  • Gelest, Inc. (2015).[1][5] Safety Data Sheet: Dimethylsilane (Analogous Functional Group Data). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][8] Dimethylphenylvinylsilane (Isomer Comparison Data). Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for the Living Anionic Polymerization of 4-Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Polymer Synthesis

Living anionic polymerization stands as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] This method's significance is underscored by its industrial application in producing over 700,000 tons of thermoplastic elastomers annually.[2] The polymerization of 4-vinylphenyldimethylsilane (4-VPDMS) via this route yields poly(4-vinylphenyldimethylsilane) (PVPDMS), a versatile polymer with a silicon-containing moiety that allows for further functionalization, making it a valuable material for advanced applications in electronics, membranes, and lithography.

This guide provides a comprehensive overview and detailed protocols for the living anionic polymerization of 4-VPDMS. It is designed for researchers and scientists in polymer chemistry and materials science, offering insights into the causality behind experimental choices to ensure the synthesis of polymers with predictable characteristics.

Mechanistic Insight: The Chemistry of Living Anionic Polymerization

Living anionic polymerization of styrenic monomers, such as 4-VPDMS, proceeds via a chain-growth mechanism initiated by a strong nucleophile, typically an organolithium compound. The process is termed "living" because, in the absence of impurities or terminating agents, the propagating anionic chain ends remain active indefinitely.[3] This allows for the sequential addition of monomers to create block copolymers or for the polymer chains to grow until all the monomer is consumed.[4]

The polymerization involves three main stages:

  • Initiation: The initiator, for instance, sec-butyllithium (sec-BuLi), adds to the vinyl group of the 4-VPDMS monomer, creating a carbanionic active center. The rate of initiation should ideally be faster than or equal to the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.[5]

  • Propagation: The carbanionic end of the growing polymer chain attacks another monomer molecule, adding it to the chain and regenerating the active center at the new chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination (Deliberate): As there is no inherent termination step, the polymerization is terminated by the deliberate addition of a protonating agent, such as degassed methanol, which quenches the living anionic chain ends.[4]

The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) are commonly used to solvate the lithium counter-ion, leading to a faster rate of polymerization compared to nonpolar solvents like cyclohexane.[5]

Experimental Protocols

The success of living anionic polymerization hinges on the rigorous exclusion of air and moisture, which can terminate the living anions. Therefore, all procedures must be carried out under high vacuum or in a thoroughly dried and inert atmosphere (e.g., argon or nitrogen).[5][6]

Part 1: Reagent and Glassware Preparation

1.1 Glassware:

  • All glassware (reaction flask, dropping funnels, etc.) must be meticulously cleaned, dried in an oven at >150°C for at least 24 hours, and assembled hot under a stream of dry, inert gas.

  • Alternatively, for the most stringent conditions, glassware can be flame-dried under high vacuum.[6]

1.2 Solvent (Tetrahydrofuran - THF):

  • THF must be rigorously purified to remove water, peroxides, and other reactive impurities.

  • Protocol:

    • Pre-dry THF over sodium wire for 24 hours.

    • Reflux the pre-dried THF over a sodium-benzophenone ketyl solution under an inert atmosphere until a persistent deep blue or purple color is obtained. This indicates the solvent is anhydrous and oxygen-free.

    • Distill the purified THF directly into the reaction flask under a positive pressure of inert gas or under vacuum immediately before use.

1.3 Monomer (4-Vinylphenyldimethylsilane - 4-VPDMS):

  • The monomer must be free of inhibitors, water, and other protic impurities.

  • Protocol:

    • Stir the commercially available 4-VPDMS over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere to remove water.[7]

    • Perform several freeze-pump-thaw cycles to degas the monomer.[6]

    • Vacuum distill the purified monomer from CaH₂ into a calibrated ampoule or a graduated dropping funnel and store it under an inert atmosphere in a refrigerator. For ultimate purity, a final purification step involving titration with a dibutylmagnesium or a similar agent until a faint, persistent color is observed can be employed just before distillation.

1.4 Initiator (sec-Butyllithium - sec-BuLi):

  • sec-Butyllithium is preferred over n-butyllithium for the polymerization of styrenic monomers as it provides a faster and more efficient initiation.[5]

  • The concentration of the sec-BuLi solution should be accurately determined by titration (e.g., Gilman's double titration method) before use.

  • The initiator solution is typically handled as a solution in a hydrocarbon solvent (e.g., cyclohexane) and should be stored under an inert atmosphere.

1.5 Terminating Agent (Methanol):

  • Methanol should be thoroughly degassed by several freeze-pump-thaw cycles before use.

Part 2: Polymerization Procedure

This protocol describes a typical lab-scale polymerization of 4-VPDMS in THF initiated with sec-BuLi at -78°C.

2.1 Reactor Setup:

  • A flame-dried or oven-dried glass reactor equipped with a magnetic stirrer, an inert gas inlet/outlet, and a rubber septum is used. The reactor is continuously flushed with high-purity argon or nitrogen.

  • For the most precise control, an all-glass, sealed reactor under high vacuum is recommended.[6]

2.2 Polymerization:

  • Add the desired amount of freshly distilled, purified THF to the reactor via a cannula or by direct distillation.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Introduce the desired amount of purified 4-VPDMS monomer into the cooled THF with vigorous stirring.

  • Inject the calculated amount of sec-BuLi initiator solution into the reactor via a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).

  • Upon addition of the initiator, a characteristic color change (typically to a reddish-orange) should be observed, indicating the formation of the living polystyryl anions.

  • Allow the polymerization to proceed at -78°C with continuous stirring. The reaction time will depend on the target molecular weight and monomer concentration, but is typically in the range of 1 to 4 hours.

  • After the desired reaction time, terminate the polymerization by injecting an excess of degassed methanol. The color of the solution should disappear, indicating the quenching of the living anions.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_workup Work-up Phase cluster_char Characterization Purify_THF Purify THF (Na/Benzophenone) Add_THF Add Purified THF Purify_THF->Add_THF Purify_Monomer Purify 4-VPDMS (CaH2, Vacuum Distillation) Add_Monomer Add Purified 4-VPDMS Purify_Monomer->Add_Monomer Prepare_Initiator Titrate sec-BuLi Solution Initiation Inject sec-BuLi (Initiation) Prepare_Initiator->Initiation Prepare_Glassware Dry Glassware (Oven/Flame) Reactor_Setup Assemble Reactor Under Inert Gas Prepare_Glassware->Reactor_Setup Reactor_Setup->Add_THF Cool_Reactor Cool to -78°C Add_THF->Cool_Reactor Cool_Reactor->Add_Monomer Add_Monomer->Initiation Propagation Allow Propagation (1-4 hours) Initiation->Propagation Termination Add Degassed Methanol (Termination) Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR

Caption: Workflow for the living anionic polymerization of 4-VPDMS.

Trustworthiness: Self-Validating Systems

The "living" nature of the polymerization is the cornerstone of this technique, and its confirmation is crucial for ensuring the synthesis of well-defined polymers. The protocol incorporates several self-validating checks:

  • Visual Confirmation: The persistence of the characteristic color of the living polystyryl anions throughout the polymerization is a strong indicator that the active species are not being prematurely terminated. Disappearance of this color before the addition of the terminating agent suggests the presence of impurities.

  • Predictable Molecular Weight: In a successful living polymerization, the number-average molecular weight (Mn) of the resulting polymer should be directly proportional to the monomer-to-initiator molar ratio. The experimental Mn, determined by techniques like Gel Permeation Chromatography (GPC), should be in close agreement with the theoretically calculated Mn.

  • Narrow Polydispersity Index (PDI): A key feature of living polymerization is the simultaneous growth of all polymer chains. This results in a polymer with a narrow molecular weight distribution, characterized by a PDI (Mw/Mn) value close to 1.0 (typically ≤ 1.1).[1]

  • Chain Extension Experiments: To definitively prove the "living" character, a small aliquot of the polymer solution can be taken before termination, and a second portion of the monomer can be added. A subsequent increase in molecular weight while maintaining a narrow PDI confirms that the chain ends were still active.[5]

Data Presentation: Expected Outcomes

The following table provides a summary of expected quantitative data for the living anionic polymerization of 4-VPDMS based on typical results for styrenic monomers. Researchers should aim to generate similar data to validate their experimental success.

EntryMonomer/Initiator Ratio ([M]/[I])InitiatorSolventTemperature (°C)Time (h)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
150sec-BuLiTHF-7818,1008,500≤ 1.05
2100sec-BuLiTHF-78216,20017,000≤ 1.06
3200sec-BuLiTHF-78432,40034,000≤ 1.08

Note: The molecular weight of 4-VPDMS is approximately 162.3 g/mol . Experimental Mn values are typically determined by GPC calibrated with polystyrene standards and may vary slightly from theoretical values.

Visualization of the Polymerization Mechanism

Caption: Mechanism of living anionic polymerization of 4-VPDMS.

Conclusion

The living anionic polymerization of 4-vinylphenyldimethylsilane is a robust method for synthesizing well-defined polymers with predictable molecular weights and low polydispersities. The success of this technique is critically dependent on the purity of the reagents and the rigorous exclusion of protic impurities. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality poly(4-vinylphenyldimethylsilane) for a variety of advanced applications.

References

  • Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine | Request PDF - ResearchGate. [Link]

  • Living Anionic Polymerization of 4-Vinyltriphenylamine for Synthesis of Novel Block Copolymers Containing Low-Polydisperse Poly(4-vinyltriphenylamine) and Regioregular Poly(3-hexylthiophene) Segments | Request PDF - ResearchGate. [Link]

  • Anionic Polymerization of Styrene - University of Southern Mississippi. [Link]

  • Living anionic polymerization of lauryl methacrylate and synthesis of block copolymers with methyl methacrylate - Sci-Hub. [Link]

  • 1 Anionic Vinyl Polymerization - Wiley. [Link]

  • Procedures for homogeneous anionic polymerization - NIST. [Link]

  • Experimental techniques in high-vacuum anionic polymerization - Wiley Online Library. [Link]

  • Surface-Initiated Anionic Polymerization of Styrene by Means of Self-Assembled Monolayers - TU Dresden. [Link]

  • Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures - ResearchGate. [Link]

  • A Renaissance in Living Cationic Polymerization | Chemical Reviews - ACS Publications. [Link]

  • Poly (4-vinyl pyridine) Sample #: P40424-4VP Structure: Composition - Polymer Source. [Link]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE - Monoskop. [Link]

  • Synthesis and Structural Insight into Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - Semantic Scholar. [Link]

  • Ep9 Cationic and Anionic Polymerization - UC San Diego - NANO 134 Darren Lipomi. [Link]

  • [PDF] 7. Anionic Polymerization - Semantic Scholar. [Link]

  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS) | Semantic Scholar. [Link]

  • ANIONIC SYNTHESIS OF POLY(METHYLMETHACRYLATE)-POLY(4-VINYLPYRIDINE) DIBLOCK COPOLYMERS IN THE PRESENCE OF LICL - OpenMETU. [Link]

  • ANIONIC SYNTHESIS AND CHARACTERIZATION OF POLY(4-VINYLPYRIDINE)-POLY(DIMETHYLSILOXANE) BLOCK COPOLYMERS - OpenMETU. [Link]

Sources

Synthesis of poly(styrene-b-4-vinylphenyldimethylsilane) block copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(styrene-b-4-vinylphenyldimethylsilane) Block Copolymers

Part 1: Executive Summary & Technical Rationale

The synthesis of poly(styrene-b-4-vinylphenyldimethylsilane) (PS-b-PVPDMS) represents a critical workflow in the development of "High-


" (high Flory-Huggins interaction parameter) materials for next-generation lithography and membrane technologies.

Unlike standard organic block copolymers (BCPs) like PS-b-PMMA, silicon-containing BCPs offer superior etch contrast . Under oxygen plasma, the PVPDMS block converts to a refractory silicon oxide (


) hard mask, while the polystyrene block is etched away. This high etch selectivity allows for the fabrication of high-aspect-ratio nanostructures essential for sub-10 nm patterning.

Key Technical Challenges addressed in this guide:

  • Monomer Purity: The silyl-styrene monomer is sensitive to moisture and autopolymerization. Its purity is the rate-limiting step for achieving narrow dispersity (

    
    ).
    
  • Crossover Efficiency: Ensuring complete initiation of the second block (PVPDMS) by the polystyryl anion.

  • Active Center Stability: The dimethylsilyl (Si-H) group is reactive; conditions must prevent side reactions (e.g., hydrosilylation) during anionic propagation.

Part 2: Monomer Synthesis (4-Vinylphenyldimethylsilane)

Commercial availability of 4-vinylphenyldimethylsilane is limited; therefore, in-house synthesis via Grignard reagent is the standard protocol. This step is critical: impurities here will terminate the subsequent living anionic polymerization.

Mechanism & Reaction Scheme

The synthesis involves the formation of a Grignard reagent from 4-chlorostyrene (or 4-bromostyrene) followed by nucleophilic substitution on chlorodimethylsilane.

Protocol 1: Grignard Synthesis of Monomer

Materials:

  • 4-Chlorostyrene (Distilled to remove inhibitors)

  • Magnesium turnings (Activated)

  • Chlorodimethylsilane (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (Initiator)[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a condenser, addition funnel, and

    
     inlet. Add Mg turnings (1.1 eq) and cover with minimal dry THF. Add 0.5 mL 1,2-dibromoethane to activate the Mg surface (look for ethylene evolution bubbles).
    
  • Grignard Formation: Dissolve 4-chlorostyrene (1.0 eq) in dry THF. Add 10% of this solution to the Mg to initiate the reaction. Once reflux begins (exothermic), add the remaining solution dropwise to maintain a gentle reflux without external heating.

    • Expert Insight: 4-chlorostyrene can self-polymerize at high temperatures. If the reaction becomes too vigorous, cool with an ice bath immediately.

  • Silylation: After the Grignard formation is complete (approx. 1-2 hours, Mg mostly consumed), cool the solution to 0°C.

  • Addition: Add chlorodimethylsilane (1.0 eq) dropwise. The Si-Cl bond is highly electrophilic.

  • Workup: Allow to warm to room temperature and stir for 3 hours. Quench with saturated

    
    , extract with diethyl ether, and dry over 
    
    
    
    .
  • Purification (Critical):

    • Pass the crude oil through a short silica plug to remove magnesium salts.

    • Fractional Distillation: Perform vacuum distillation. Collect the fraction at ~70-75°C (depending on vacuum pressure, typically 0.5 mmHg).

    • Final Drying: Stir over Calcium Hydride (

      
      ) for 24 hours and distill directly into a flame-sealed ampoule or Schlenk flask prior to polymerization.
      

Part 3: Living Anionic Polymerization Protocol

This protocol utilizes sequential monomer addition. We synthesize the Polystyrene (PS) block first, as the polystyryl lithium anion is sufficiently nucleophilic to initiate the silyl-styrene monomer efficiently.

Experimental Setup (The "Break-Seal" or Schlenk Line Method)

Living anionic polymerization requires high-vacuum techniques (


 Torr) or rigorous Schlenk line procedures with positive Argon pressure.

Table 1: Reaction Parameters

ParameterSpecificationRationale
Solvent Cyclohexane or Benzene (Non-polar)Promotes 1,4-addition; prevents side reactions with Si-H. THF can be used but requires -78°C.
Initiator sec-Butyllithium (sec-BuLi)Fast initiation relative to propagation (

), ensuring narrow PDI.
Temperature 40°C (if Cyclohexane) or Room TempReaction kinetics are manageable in non-polar solvents at moderate temps.
Atmosphere High-purity Argon or VacuumOxygen/Moisture terminates "living" chain ends immediately.
Protocol 2: Sequential Block Copolymerization
  • Reactor Preparation:

    • Flame-dry a 1L glass reactor under vacuum. Wash with a solution of n-BuLi/styrene (sacrificial) to scavenge any remaining surface impurities. Distill fresh solvent (Cyclohexane) into the reactor.

  • Block 1: Polystyrene Synthesis:

    • Calculate initiator amount:

      
      .
      
    • Inject sec-BuLi initiator via septum.

    • Add purified Styrene monomer.

    • Observation: The solution will turn Orange/Red (characteristic of polystyryl lithium anion).

    • Stir at 40°C for 4 hours to ensure >99% conversion.

    • Sampling: Remove a small aliquot (terminate with degassed methanol) for GPC analysis of the first block (Molecular weight check).

  • Block 2: PVPDMS Synthesis:

    • Add the purified 4-vinylphenyldimethylsilane monomer to the living PS-Li solution.

    • Observation: The color may shift slightly (e.g., to a deeper red or orange-yellow) depending on the electronic effects of the silyl group, but should remain colored, indicating active anions.

    • Stir for 4-6 hours. The polymerization of the silyl-styrene is generally slower than styrene due to steric bulk.

  • Termination:

    • Add degassed Methanol (MeOH) to terminate the living anions. The color will instantly disappear (become colorless).

  • Precipitation & Isolation:

    • Pour the polymer solution into a 10-fold excess of Methanol.

    • Filter the white precipitate.

    • Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomer.

    • Dry in a vacuum oven at 40°C for 24 hours.

Part 4: Visualization of Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the critical decision points and chemical pathways.

G cluster_0 Anionic Polymerization Stage Start Starting Materials (4-Chlorostyrene) Grignard Grignard Formation (Mg / THF) Start->Grignard Activation Coupling Silylation (+ HSiMe2Cl) Grignard->Coupling Nucleophilic Sub Monomer Monomer: 4-Vinylphenyldimethylsilane (Purified via CaH2 Distillation) Coupling->Monomer Distillation Block2 Chain Extension (+ PVPDMS Monomer) Monomer->Block2 Sequential Addition Init Initiation (sec-BuLi + Styrene) Block1 Living PS-Li Block (Orange Color) Init->Block1 Propagation Block1->Block2 Term Termination (+ MeOH) Block2->Term Final PS-b-PVPDMS Block Copolymer Term->Final Precipitation

Caption: Workflow for the synthesis of PS-b-PVPDMS, highlighting the transition from monomer synthesis to sequential anionic polymerization.

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following methods.

Table 2: Characterization Matrix

TechniqueTarget DataSuccess Criteria
1H-NMR Composition & Structure

0.0-0.3 ppm:
Silyl methyl protons (

).

6.2-7.2 ppm:
Aromatic protons (PS and PVPDMS).

4.5 ppm:
Si-H (if not oxidized).
GPC (SEC) Molecular Weight (

) & Dispersity (

)
Monomodal distribution.

indicates successful living polymerization. A shoulder at low MW indicates "dead" PS chains (failed crossover).
DSC Thermal Properties (

)
Two distinct

values indicate microphase separation (Good for lithography).
FTIR Functional GroupsPresence of Si-C stretch (~1250

) and Si-H (~2100

).

Part 6: References

  • Kim, S. H., et al. (2006). Poly(styrene-b-vinylphenyldimethylsilanol) and Its Blends with Homopolymers. Macromolecules. [Link]

    • Context: Describes the synthesis of the monomer and the anionic polymerization conditions (THF, -78°C) and subsequent oxidation.

  • Cushen, J. D., et al. (2012). Thin Film Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide) with Sub-10 nm Domains. Macromolecules. [Link]

    • Context: Provides comparative protocols for silyl-styrene polymerization and the importance of high-

      
       silicon blocks.
      
  • Hirao, A., et al. (1998). Precise Synthesis of Chain-End-Functionalized Polystyrenes with Organosilyl Groups. Macromolecules. [Link]

    • Context: Fundamental reference for the reactivity of silyl-substituted styrenes in anionic polymerization.

  • Bates, C. M., et al. (2014). Silicon-Containing Block Copolymers for Lithographic Applications. Journal of Polymer Science Part A. [Link]

    • Context: Review of silicon-containing BCPs, confirming the utility of dimethylsilyl derivatives for etch contrast.

    • Context: Verification of Grignard synthesis route from 4-bromostyrene/4-chlorostyrene.

Disclaimer: This protocol involves the use of pyrophoric initiators (sec-BuLi) and chlorosilanes. All procedures must be performed in a glovebox or under strict inert atmosphere techniques by trained personnel.

Sources

Application Note: Hydrosilylation Protocols for 4-Vinylphenyldimethylsilane (VPDS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the hydrosilylation of 4-vinylphenyldimethylsilane (VPDS) . It addresses the unique challenges posed by this bifunctional monomer, specifically the competition between controlled functionalization and spontaneous self-polymerization.[1][2]

Executive Summary

4-vinylphenyldimethylsilane (VPDS) is a versatile organosilicon building block featuring two distinct reactive centers: a vinyl group (styrenic alkene) and a dimethylsilyl hydride (Si-H).[1][2] This bifunctionality allows it to serve two distinct roles:

  • AB-Type Monomer: For the synthesis of polycarbosilanes via self-hydrosilylation (polyaddition).[1][2]

  • Linker/Intermediate: For attaching silicon functionalities to drug pharmacophores or surfaces.[1][2]

Critical Challenge: The primary operational risk is uncontrolled gelation .[1][2] Because VPDS contains both the hydride donor and the olefin acceptor, it is prone to "runaway" polymerization upon catalyst addition.[1][2] This guide details protocols to strictly control this reactivity, enabling either high-molecular-weight polymer synthesis or selective small-molecule coupling.[1][2]

Mechanistic Insight & Control Strategy

The Chemoselectivity Paradox

In the presence of a Pt(0) catalyst (e.g., Karstedt’s), VPDS faces a competitive landscape.[2] The reaction outcome is dictated by concentration and temperature .[1][2]

  • Pathway A (Intermolecular Polyaddition): Favored at high concentrations (>1.0 M).[1][2][3] The Si-H of one molecule adds across the vinyl group of another, forming linear polycarbosilanes.[1]

  • Pathway B (Intramolecular Cyclization): Favored at high dilution (<0.1 M).[1][2][3] Leads to discrete cyclic oligomers.[1][2]

  • Pathway C (Regioselectivity): The addition can occur at the

    
    -carbon (Markovnikov) or 
    
    
    
    -carbon (anti-Markovnikov).[2]
    • Target:

      
      -addition  is generally preferred for linear polymers to avoid steric bunching.[1][2]
      
    • Control: Karstedt’s catalyst naturally favors

      
      -addition (~85:15 
      
      
      
      :
      
      
      ratio), but bulky ligands (e.g.,
      
      
      ) can enhance this specificity.[1][2][3]

ReactionPathways cluster_0 Kinetic Control VPDS VPDS Monomer (Si-H + Vinyl) HighConc High Conc. (>1.0 M) VPDS->HighConc LowConc High Dilution (<0.1 M) VPDS->LowConc Polymer Polycarbosilane (Linear Polymer) HighConc->Polymer Intermolecular Addition Cyclic Cyclic Oligomers (Discrete Rings) LowConc->Cyclic Intramolecular Cyclization Gel Gel Polymer->Gel Crosslinking (If uncontrolled)

Figure 1: Concentration-dependent reaction pathways for VPDS.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Karstedt's Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane)High activity at low temp.[1][2][4] Superior solubility in organic media compared to Speier's catalyst.[1][2]
Loading 10–50 ppm (Pt basis)High loadings (>100 ppm) cause rapid exotherms and black Pt colloid precipitation (catalyst death).[2][3]
Inhibitor Dimethyl Maleate or 1-Ethynyl-1-cyclohexanol Essential.[1][2] Coordinates to Pt(0) to prevent reaction during mixing/heating ramp.
Solvent Toluene (Anhydrous)Good solubility for both monomer and polymer.[1][2] High boiling point allows temp control (80-110°C).[1][2]
Atmosphere Argon/Nitrogen Oxygen can poison the catalyst; moisture consumes Si-H (forming silanols).[1][2]

Detailed Protocols

Protocol A: Synthesis of Poly[(4-vinylphenyl)dimethylsilane]

Use this protocol to create silicon-based polymer backbones for drug delivery scaffolds or ceramic precursors.

Materials:

  • Monomer: 4-vinylphenyldimethylsilane (VPDS), distilled immediately before use.[1][2]

  • Catalyst: Karstedt’s catalyst (~2% Pt in xylene).[1][2]

  • Solvent: Dry Toluene.[1][2]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried reaction flask with VPDS (5.0 g, 30.8 mmol).

  • Dilution: Add dry toluene to achieve a monomer concentration of 2.0 M (approx. 15 mL). Note: Lower concentrations favor cyclics; higher concentrations favor high MW.

  • Catalyst Addition: Add Karstedt’s catalyst solution (approx. 15

    
    L for ~20 ppm Pt).
    
  • Initiation:

    • The reaction may be exothermic.[1][2] Place the flask in a pre-heated oil bath at 50°C .

    • Stir gently.[1][2] If the viscosity increases rapidly within minutes, reduce bath temp to 40°C.[1][2]

  • Propagation: Increase temperature to 80°C and stir for 12–24 hours.

    • Monitoring: Track disappearance of the Si-H peak (

      
      2120 cm
      
      
      
      ) via IR or the vinyl protons (5.2–6.7 ppm) via
      
      
      H NMR.
  • Termination: Cool to room temperature. Add a few drops of vinyltrimethylsilane or 1-hexene to quench any residual Si-H groups.[1][2]

  • Purification: Precipitate the viscous solution into a 10-fold excess of cold methanol. Filter the white solid/gum and dry under vacuum.[1][2]

Protocol B: Selective Functionalization (Coupling to a Drug)

Use this protocol to attach VPDS to a drug molecule (R-Alkene) without polymerizing the VPDS.

Strategy: Use the drug molecule as the "solvent" (large excess) or use high dilution to ensure the VPDS Si-H reacts with the drug's alkene, not another VPDS vinyl.

Step-by-Step Procedure:

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the target alkene (Drug-CH=CH

    
    ) relative to VPDS.[1][2]
    
  • Solvent: Dissolve the Target Alkene in Toluene (0.5 M).

  • Catalyst: Add Karstedt’s catalyst (20 ppm) to the Target Alkene solution first.

  • Controlled Addition:

    • Heat the Target Alkene solution to 60°C .

    • Add VPDS dropwise (slowly over 1 hour) as a dilute solution in toluene.

    • Mechanism:[1][2][5] By keeping the instantaneous concentration of VPDS low, the Si-H is statistically more likely to encounter the abundant Target Alkene than a VPDS vinyl group.[1]

  • Workup: Evaporate solvent. The excess Target Alkene must be removed (chromatography or distillation), leaving the VPDS-Drug conjugate.[1][2]

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Rapid Gelling Uncontrolled exotherm; Crosslinking.[1][2]Dilute reaction to <2.0 M. Add inhibitor (Dimethyl Maleate, 100 equiv vs Pt).[1][2][3]
Black Precipitate "Colloidal Pt" formation.[1][2] Catalyst decomposition.[1][2]Reduce temperature.[1][2] Ensure inert atmosphere (O

exclusion).
Low MW / Oligomers Intramolecular cyclization dominant.[1][2]Increase concentration (>2.0 M). Use "bulk" polymerization (no solvent) with caution.[1][2]
Incomplete Conversion Catalyst poisoning (S, N, P atoms in substrate).[1][2]Purify monomer (pass through alumina).[1][2] Increase catalyst loading to 100 ppm.
Regioselectivity Verification (NMR)

Use


H NMR to verify the linkage type.[1][2]
  • 
    -addition (Linear):  Look for methylene signals (Si-CH
    
    
    
    -CH
    
    
    -Ph) typically around 0.8–1.2 ppm (multiplets).[1][2]
  • 
    -addition (Branched):  Look for the methine signal (Si-CH(Me)-Ph) and the methyl doublet typically around 1.4 ppm .[1]
    

References

  • Karstedt's Catalyst Mechanism: Lewis, L. N., et al. "Mechanism of Formation of Platinum(0) Complexes Containing Silicon-Vinyl Ligands."[1][2] Organometallics, 1995.[1][2] Link[2][3]

  • Polycarbosilane Synthesis: Interrante, L. V., et al. "Linear and Hyperbranched Polycarbosilanes with Si-H Functionality."[1][2] Macromolecules, 1996.[1][2] Link[2][3]

  • Regioselectivity in Styrenes: Marciniec, B. "Hydrosilylation of Styrene and Derivatives."[1][2] Comprehensive Handbook on Hydrosilylation, Pergamon Press, 1992.[1][2]

  • VPDS Polymerization: Sargeant, S. J., et al. "Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization."[1][2][6] Polymer Chemistry, 2014.[1][2] Link

  • Inhibitor Usage: "Control of Karstedt's Catalyst Activity." Johnson Matthey Technology Review, 2018.[1][2] Link

Sources

Application Note: 4-Vinylphenyldimethylsilane (VPDS) Moieties as High-Specificity Coupling Agents in Composites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing 4-vinylphenyldimethylsilyl moieties as advanced coupling agents for inorganic-organic composites. Unlike traditional methacryloxy-silanes (e.g., MEMO), the VPDS interface offers a unique combination of styrenic reactivity and steric bulk provided by the dimethyl spacer. This architecture minimizes surface-induced self-polymerization while maximizing compatibility with aromatic matrices (polystyrene, divinylbenzene) and high-performance stationary phases used in drug purification.

Chemical Basis & Mechanistic Rationale[1][2]

To effectively use "4-vinylphenyldimethylsilane" as a coupling agent, one must distinguish between the surface moiety and the reactive precursor. The parent silane (Si-H or Si-Me) is inert toward inorganic hydroxyls. Therefore, this protocol utilizes the reactive precursor Chlorodimethyl(4-vinylphenyl)silane (CAS: 17106-13-7) to generate the active interface.

Structural Advantages
  • Styrenic Compatibility: The 4-vinylphenyl group provides perfect electronic matching for radical copolymerization with styrenic or divinylbenzene (DVB) matrices, superior to aliphatic vinyl silanes.

  • Dimethyl Spacer (The "Umbrella" Effect): The two methyl groups on the silicon atom provide steric hindrance that prevents the formation of multilayer siloxane networks (vertical polymerization). This ensures a monolayer coverage , critical for reproducible chromatography phases and defined composite interfaces.

  • Hydrolytic Stability: The bulky phenyl group and dimethyl substitution protect the resultant Si-O-Si bond from hydrolytic cleavage more effectively than trimethoxy-silane derivatives.

Reaction Mechanism

The coupling reaction proceeds via an


-like nucleophilic attack of the surface silanol (Si-OH) on the chlorosilane, eliminating HCl.

G Substrate Silica Surface (Si-OH) Intermediate Transition State [Si-O...Si...Cl] Substrate->Intermediate Nucleophilic Attack Reagent Cl-Si(Me)2-Ph-Vinyl (Reagent) Reagent->Intermediate Product Functionalized Surface Si-O-Si(Me)2-Ph-Vinyl Intermediate->Product Condensation Byproduct HCl (Scavenged by Base) Intermediate->Byproduct Elimination

Figure 1: Mechanism of anhydrous grafting of chlorodimethyl(4-vinylphenyl)silane onto silica.

Protocol A: Surface Functionalization of Silica Nanoparticles

Objective: Covalent attachment of 4-vinylphenyldimethylsilyl groups to silica nanoparticles (


 NPs) or chromatography silica.
Materials & Reagents
ComponentGrade/SpecFunction
Silica Substrate Calcined (

, 4h)
Inorganic Phase
Reagent Chlorodimethyl(4-vinylphenyl)silane (>95%)Coupling Agent
Solvent Anhydrous Toluene (<50 ppm

)
Reaction Medium
Scavenger Pyridine or Triethylamine (Dry)HCl Neutralization
Wash Solvents Toluene, Methanol, AcetonePurification
Experimental Workflow

Step 1: Pre-Activation (Drying)

  • Rationale: Physisorbed water causes the chlorosilane to dimerize in solution rather than graft to the surface.

  • Action: Dry silica particles in a vacuum oven at

    
     for 4–12 hours. Cool under 
    
    
    
    atmosphere.

Step 2: Slurry Formation

  • Disperse 5.0 g of dry silica in 100 mL of anhydrous toluene.

  • Sonicate for 15 minutes to break aggregates.

  • Add 1.0 mL of Pyridine (approx. 1.2 eq relative to silane) to act as an acid scavenger.

Step 3: Silanization Reaction

  • Add 2.0 mL of Chlorodimethyl(4-vinylphenyl)silane dropwise under stirring.

  • Critical: Maintain an inert atmosphere (Nitrogen/Argon) to prevent atmospheric moisture ingress.

  • Reflux the mixture at

    
     for 12–24 hours.
    
    • Note: The dimethyl-substitution makes this silane less reactive than trichloro-silanes; reflux is required for maximum density.

Step 4: Purification (The "3-Solvent Wash")

  • Centrifuge/Filter the particles.

  • Wash 1 (Toluene): Removes unreacted silane.

  • Wash 2 (Methanol/Water 1:1): Hydrolyzes any remaining Si-Cl bonds and removes Pyridine-HCl salts.

  • Wash 3 (Acetone): Removes water and facilitates drying.

  • Dry in a vacuum oven at

    
     overnight.
    

Protocol B: Fabrication of Styrenic Composites

Objective: Copolymerization of VPDS-modified silica with a Styrene/DVB matrix.

Matrix Formulation
  • Monomer: Styrene (purified to remove inhibitor).

  • Crosslinker: Divinylbenzene (DVB) (optional, for rigidity).

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

Composite Curing Process
  • Dispersion: Disperse VPDS-modified silica (from Protocol A) into the liquid styrene monomer (loading: 1–10 wt%).

    • Observation: The particles should disperse readily due to the hydrophobic phenyl shell.

  • Initiation: Add 1 wt% AIBN. Degas the mixture (freeze-pump-thaw or

    
     bubbling) to remove oxygen (radical scavenger).
    
  • Polymerization:

    • Stage 1:

      
       for 4 hours (Pre-polymerization).
      
    • Stage 2:

      
       for 12 hours (Hard cure).
      
    • Stage 3:

      
       for 2 hours (Post-cure).
      
The Interfacial Architecture

The following diagram illustrates how the VPDS moiety acts as a bridge.

Composite cluster_0 Inorganic Phase cluster_1 Coupling Interface (VPDS) cluster_2 Organic Matrix Silica Silica Core Linker Si-O-Si(Me)2-Ph-Vinyl Silica->Linker Covalent Bond Matrix Polystyrene Chain (-CH2-CH(Ph)-) Linker->Matrix Copolymerization (C-C Bond)

Figure 2: Interfacial connectivity between silica and polystyrene matrix mediated by VPDS.

Characterization & Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), every batch must be validated.

TechniqueObservationInterpretation
FTIR Spectroscopy Peak at ~1630

(C=C)
Confirms presence of vinyl group.
FTIR Spectroscopy Peak at ~1600

(Aromatic C=C)
Confirms presence of phenyl ring.
TGA (Thermogravimetry) Mass loss 200–600

Quantifies grafting density (

). Typical loss: 2–5%.
Elemental Analysis % Carbon increaseDirect measurement of organic loading.
Solid State

NMR
Peak at ~0 ppm (M site)Confirms monofunctional

attachment (M unit), distinguishing it from T or Q units.

Troubleshooting Guide

Issue: Low Grafting Density (Low % Carbon in TGA)

  • Cause: Silica was not dry enough; silane hydrolyzed in solution (homopolymerization).

  • Solution: Increase drying time of silica. Ensure Toluene is distilled over Sodium/Benzophenone or molecular sieves.

Issue: Particle Aggregation after Modification

  • Cause: Incomplete coverage or crosslinking between particles (rare with dimethyl silanes, but possible if water is present).

  • Solution: Use high-power sonication during the dispersion step. Ensure the scavenger (Pyridine) is washed out completely.

Issue: Composite Brittleness

  • Cause: Excessive crosslinking density at the interface.

  • Solution: The VPDS moiety is rigid. Blend with a long-chain flexible silane (e.g., methacryloxypropyltrimethoxysilane) if interfacial flexibility is required.

References

  • Synthesis and Characterization of Styryl-Functionalized Silica

    • Source: Scholten, E. et al. "Surface chemistry of silica nanoparticles grafted with styryl-modified silanes." Journal of Colloid and Interface Science.
    • Relevance: Establishes the baseline protocol for chlorosilane grafting on silica.
  • Mechanisms of Silane Coupling Agents

    • Source: Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. Technical Brochure.
    • Relevance: Authoritative source on the hydrolytic stability and steric effects of dimethyl-substituted silanes.
  • Application in Chromatography (Drug Development Context)

    • Source: Majors, R. E. "New Stationary Phases for HPLC." LCGC North America.
    • Relevance: Validates the use of phenyl-vinyl modified silica for separating arom
  • Composite Interfaces

    • Source: Plueddemann, E. P. "Silane Coupling Agents." Plenum Press.
    • Relevance: The foundational text on the theory of chemical bonding

Application Note: Atom Transfer Radical Polymerization (ATRP) of Silicon-Containing Styrenes

[1]

Executive Summary

Silicon-containing styrenic polymers represent a critical class of materials for advanced lithography (Directed Self-Assembly, DSA), gas separation membranes, and surface coatings. The incorporation of silicon imparts high oxygen etch resistance, low surface energy, and unique solubility characteristics. However, the precise synthesis of these materials requires rigorous control over molecular weight distribution (

This guide provides a comprehensive protocol for the Atom Transfer Radical Polymerization (ATRP) of silicon-containing styrenes, specifically focusing on 4-(trimethylsilyl)styrene (TMSSt) as a benchmark monomer. It details the kinetic control required to synthesize well-defined homopolymers and block copolymers (e.g., PS-b-PTMSSt) used in sub-10 nm lithographic patterning.

Strategic Rationale & Mechanism

Why Silicon-Styrenes?

In nanolithography, the "Flory-Huggins interaction parameter" (

  • High

    
     parameter  against organic blocks (e.g., PLA, PMMA), driving microphase separation at smaller feature sizes.
    
  • High Etch Selectivity: Under oxygen plasma (

    
     RIE), the organic block degrades, while the silicon block forms a refractory silicon oxide (
    
    
    ) hard mask.
The ATRP Equilibrium

ATRP mediates the radical polymerization via a reversible redox process. For silicon-styrenes, the equilibrium must be shifted towards the dormant species to prevent coupling of the stabilized styrenic radicals.

ATRP_Mechanismcluster_0Activation / Deactivation CyclePn_XPn-X(Dormant Polymer)Pn_RadPn*(Active Radical)Pn_X->Pn_Radk_actCu_ICu(I)/L(Activator)Cu_IIX-Cu(II)/L(Deactivator)Cu_I->Cu_IIOxidationPn_Rad->Pn_Xk_deactPn_nextPn+1-XPn_Rad->Pn_next+ Monomer (kp)MonomerSi-StyreneMonomer

Figure 1: Mechanistic cycle of ATRP for silicon-styrenes. The equilibrium constant (


Monomer Selection & Properties[2][3]

Not all silicon-styrenes act alike. Steric bulk around the vinyl group influences propagation rates (

MonomerAbbr.[1][2][3][4][5][6][7][8][9][10][11][12]Silicon FunctionalityApplication

(°C)
4-(Trimethylsilyl)styrene TMSStTrimethylsilyl (-SiMe3)High-

Lithography
~130
4-(Pentamethyldisilyl)styrene PMDSStDisilanyl (-Si2Me5)High Oxygen Etch Resistance~110
POSS-Styrene POSS-StPolyhedral Oligomeric SilsesquioxaneHybrid Nanocomposites>150
4-Acetoxystyrenes --(Precursor for modification)Functional Surfaces~130

Experimental Protocol: Homopolymerization of TMSSt

Objective: Synthesize Poly(4-trimethylsilylstyrene) (PTMSSt) with


Reagents & Preparation
  • Monomer: 4-(Trimethylsilyl)styrene (TMSSt). Purification: Pass through a basic alumina column to remove inhibitors (TBC) immediately before use.

  • Initiator: 1-Phenylethyl bromide (1-PEBr). Rationale: Structurally mimics the styrenic chain end, ensuring fast initiation (

    
    ).
    
  • Catalyst: CuBr (99.999% trace metals basis). Note: Purity is crucial. Lower grade CuBr requires washing with glacial acetic acid.

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine). Rationale: Forms a soluble complex in bulk/anisole and provides moderate activity suitable for styrenes.

  • Solvent: Anisole (optional, if bulk viscosity is too high).

Reaction Setup (Schlenk Line Technique)
  • Stoichiometry Calculation: Target DP = 56 (approx 10k MW). Ratio: [M]:[I]:[Cu]:[L] = 56 : 1 : 0.5 : 0.5. Note: A lower catalyst ratio (0.5 eq) is sufficient for styrenes due to the persistent radical effect.

  • Charging:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal and cycle vacuum/Nitrogen (3x) to remove oxygen.

    • Inject degassed Anisole (2 mL) and PMDETA (21 µL, 0.1 mmol). Stir until the complex forms (light green/blue).

    • Inject purified TMSSt (1.0 g, 5.6 mmol) via a gas-tight syringe.

  • Degassing:

    • Perform three freeze-pump-thaw cycles. This is critical. Oxygen inhibits ATRP and oxidizes the catalyst permanently.

    • Alternative: Sparge with Argon for 20 mins (less rigorous but acceptable for low MW targets).

  • Initiation:

    • Immerse flask in an oil bath pre-heated to 90°C .

    • Inject 1-PEBr (13.6 µL, 0.1 mmol) to start the reaction (

      
      ).
      
  • Sampling:

    • Withdraw aliquots (0.1 mL) at regular intervals (1h, 2h, 4h, 8h) using a degassed syringe.

    • Analyze by 1H NMR (conversion) and GPC (MW/Đ).

Workup & Purification
  • Termination: Expose the reaction to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

  • Catalyst Removal: Pass the diluted polymer solution through a short plug of neutral alumina or silica gel. The copper complex will bind to the column; the filtrate should be colorless.

  • Precipitation: Concentrate the filtrate and precipitate dropwise into a 10-fold excess of cold Methanol . PTMSSt is insoluble in methanol.

  • Drying: Filter the white powder and dry under vacuum at 40°C overnight.

Protocol: Synthesis of PS-b-PTMSSt Block Copolymer

Application: Directed Self-Assembly (DSA). Strategy: Use a Polystyrene macroinitiator (PS-Br) to grow the PTMSSt block.

Workflowcluster_1Step 1: Macroinitiator Synthesiscluster_2Step 2: Chain ExtensionStyreneStyrene MonomerPS_BrPS-Br Macroinitiator(Mn ~5k, Đ < 1.1)Styrene->PS_BrATRP (Low Conv.)PurifyPurification(Ppt in MeOH)PS_Br->PurifyExtensionChain Extension(PS-Br + TMSSt)Purify->ExtensionUse as InitiatorTMSStTMSSt MonomerTMSSt->ExtensionBCPPS-b-PTMSStBlock CopolymerExtension->BCP

Figure 2: Sequential monomer addition workflow. Isolation of the macroinitiator is recommended to remove unreacted styrene.

Critical Steps for Block Efficiency
  • Halogen Exchange (Optional but Recommended): If the PS-Br macroinitiator is slow to initiate TMSSt, add CuCl instead of CuBr for the second step. The chlorine chain end is stronger, but the exchange (Br to Cl) can facilitate crossover. However, for Styrene-to-Styrene derivatives, CuBr is usually sufficient.

  • Solvent Switch: TMSSt is hydrophobic. If extending a hydrophilic block (unlikely here, but possible), ensure the solvent (e.g., Toluene or Anisole) dissolves both blocks at the reaction temperature.

  • Stop Early: Stop the first block (PS) polymerization at <60% conversion to preserve high chain-end fidelity (retention of -Br groups). Dead chains cannot extend.

Characterization & Data Analysis

NMR Spectroscopy
  • Conversion Calculation: Monitor the disappearance of vinyl protons (5.2 - 5.8 ppm) relative to the aromatic protons or an internal standard (e.g., trioxane).

  • Silicon Signal: The trimethylsilyl group appears as a strong singlet at approx 0.2 ppm .

  • Block Ratio: Integrate the aromatic region (PS + PTMSSt, 6.5-7.2 ppm) vs. the silyl methyls (0.2 ppm).

Gel Permeation Chromatography (GPC)
  • Refractive Index (RI): Silicon polymers have different refractive index increments (

    
    ) than polystyrene.
    
  • Standard: Calibrate against Polystyrene standards.

  • Warning: PTMSSt may interact with silica-based GPC columns if residual silanols are present. Use PLgel (styrene-divinylbenzene) columns.

Troubleshooting & Common Pitfalls

ProblemRoot CauseSolution
Broad Dispersity (

)
Slow initiation or poor deactivation.Use a more active ligand (e.g., Me6TREN) or increase [Cu(II)] initially (add 10% CuBr2).
Low Conversion Catalyst poisoning (

) or termination.
Improve degassing (freeze-pump-thaw). Increase catalyst load slightly.
Green Polymer Residual Copper.Pass through Dowex ion-exchange resin or dialyze against THF/EDTA.
Cross-linking Silyl group hydrolysis/condensation.Ensure all reagents are anhydrous . Avoid acidic workups.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Cushen, J. D., et al. (2012). Thin Film Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide) with Sub-10 nm Domains.[13] Macromolecules, 45(21), 8722–8728. (Demonstrates utility of TMSSt in lithography).

  • Hirai, A., et al. (1999). Synthesis of Well-Defined Poly(4-trimethylsilylstyrene) by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
  • Tang, C., & Matyjaszewski, K. (2006). Synthesis of Poly(4-trimethylsilylstyrene)-block-Polystyrene by ATRP. Macromolecules.

Troubleshooting & Optimization

Technical Support Center: p-Vinylphenyldimethylsilane Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Crosslinking & Degradation in Styrenic Silanes Product Focus: p-Vinylphenyldimethylsilane (CAS: 4556-72-3) Document ID: TSC-SIL-045 Last Updated: February 5, 2026

Core Directive: The Stability Paradox

Executive Summary: Storing p-vinylphenyldimethylsilane presents a unique chemical challenge known as the "Oxygen Paradox." This molecule contains two competing reactive functionalities:

  • Styrenic Vinyl Group: Susceptible to free-radical polymerization (crosslinking).

  • Dimethylsilane Group (Si-H): Susceptible to hydrolysis (moisture) and oxidation.

The Critical Conflict: Standard radical inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function.[1] However, oxygen and moisture can degrade the silane functionality.

  • Storing under pure Nitrogen protects the silane but deactivates the TBC inhibitor , leading to rapid polymerization (gelling).

  • Storing under ambient air activates the inhibitor but introduces moisture, leading to hydrolysis (cloudiness).

This guide provides the protocol to balance these risks.

Mechanism of Degradation

Understanding why the material fails is the first step to prevention.

Pathway A: Radical Crosslinking (The "Gel" Risk)

The p-vinyl group behaves like styrene. Without active inhibition, thermal energy or light generates free radicals. These radicals attack the vinyl double bond, creating a chain reaction that forms an irreversible crosslinked network (gel).

Pathway B: The Inhibitor Cycle (TBC)

TBC is not the inhibitor itself; it is a precursor. It reacts with dissolved oxygen to form the active quinone radical trap. If you purge all oxygen, TBC becomes inert.

Pathway C: Silane Hydrolysis

Moisture attacks the Si-H or Si-C bonds (depending on specific substitutions and pH), leading to silanol formation and subsequent condensation (siloxane formation), often visible as white haze.

degradation_pathways cluster_warning CRITICAL FAILURE MODE Monomer p-Vinylphenyldimethylsilane Gel Crosslinked Polymer (GELATION) Monomer->Gel Unchecked Polymerization Radical Free Radical (Heat/Light) Radical->Gel Oxygen Dissolved Oxygen (Headspace) ActiveTrap Quinone Radical Trap Oxygen->ActiveTrap TBC Inhibitor (TBC) TBC->ActiveTrap Requires O2 ActiveTrap->Radical Scavenges Nitrogen 100% Nitrogen Purge Nitrogen->Oxygen Removes Nitrogen->Gel Promotes (Indirectly)

Figure 1: The mechanism of TBC inhibition showing why total oxygen removal leads to polymerization failure.

The "Golden Standard" Storage Protocol

Do not deviate from this protocol without validating inhibitor activity.

Phase 1: Environmental Control
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lowering temp slows radical generation significantly.
Container Amber Glass / Steel Blocks UV light (290–400 nm) which can photo-initiate vinyl polymerization. Avoid polyethylene if long-term (permeable to moisture).
Headspace Lean Air / Dry Air CRITICAL: Do NOT use pure Nitrogen if TBC is the inhibitor. Use dry air (to prevent hydrolysis) but ensure oxygen presence for TBC.
Moisture < 50 ppm Use desiccants in the secondary containment vessel, not directly in the liquid.
Phase 2: Inhibitor Management
  • Verify Inhibitor Presence: Most commercial grades contain 10–50 ppm TBC.

  • The "Dry Air" Sparge: If the bottle is opened, do not purge with Nitrogen. Instead, purge the headspace with Dry Air (passed through a Drierite/molecular sieve column). This removes moisture while keeping the Oxygen required for TBC.

  • Re-testing: For storage >6 months, test for polymer content (Cloud point in methanol) and TBC levels.

Troubleshooting & FAQs

Q1: My sample has turned cloudy. Is it polymerized?

  • Diagnosis: Cloudiness can be Polymerization (high MW chains) or Hydrolysis (Siloxane formation).

  • Test: Add a few drops of the sample to Methanol .

    • If it dissolves:[2] It is likely siloxane oligomers or early-stage hydrolysis.

    • If it precipitates white strings/beads: It is Polystyrene-like polymer . The sample is crosslinked and likely unusable for precision synthesis.

Q2: Can I remove the inhibitor for my reaction?

  • Yes, but strictly immediately before use. [3]

  • Method: Pass through a small column of inhibitor remover beads (e.g., alumina or proprietary removal resins) or wash with 5% NaOH (if Si-H stability allows, which is risky for this molecule; column is safer).

  • Warning: Once inhibitor is removed, the "pot life" is < 12 hours at room temperature.

Q3: I stored it under Nitrogen and it gelled. Why?

  • Root Cause: You starved the TBC inhibitor. TBC needs ~10-15 ppm dissolved oxygen to scavenge radicals effectively. By purging with Nitrogen, you stopped the TBC from forming the active quinone species, allowing thermal radicals to initiate runaway polymerization.

Q4: What if I need strict anaerobic conditions for my catalyst (e.g., Pt)?

  • Protocol:

    • Keep the monomer inhibited and aerated during storage.

    • Perform the "Inhibitor Removal" step (Q2) inside the glovebox or inert manifold immediately prior to addition.

    • Do not store the uninhibited monomer.

Emergency Recovery Workflow

If you suspect early-stage degradation, follow this decision tree.

recovery_tree Start Visual Inspection: Viscosity Increase or Haze MethTest Methanol Solubility Test Start->MethTest Precipitate White Precipitate Forms MethTest->Precipitate Insoluble Clear Solution Remains Clear MethTest->Clear Soluble Discard Irreversible Polymerization. DISCARD SAMPLE. Precipitate->Discard Filter Filtration (0.2 µm PTFE) Remove Siloxanes Clear->Filter ReInhibit Restock Inhibitor (Add 10-20 ppm TBC) Filter->ReInhibit Store Store @ 4°C Under Dry Air ReInhibit->Store

Figure 2: Decision matrix for recovering compromised samples.

References

  • Metrohm. (n.d.). TBC in Styrene: Mechanism of Inhibition. Retrieved from

  • Gelest, Inc. (2025).[4] Reactive Silicones: Forging New Polymer Links. Gelest Technical Guides. Retrieved from

  • ChemicalBook. (2025).[4] p-Vinylphenyldimethylsilane Properties and Safety. Retrieved from

  • Shin-Etsu Silicone. (2025).[4][5] Silane Coupling Agents: Storage and Handling Guide. Retrieved from [6]

  • Plastics Europe. (2024). Styrene Monomer: Safe Handling Guide. Retrieved from

(Note: While specific URLs for deep-linked PDFs may expire, the landing pages provided above are verified authoritative sources for this technical data.)

Sources

Technical Support Center: Optimizing Initiator Efficiency for Silyl-Styrene Anionic Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for silyl-styrene anionic polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your polymerization experiments. Anionic polymerization of silyl-styrene monomers offers a powerful route to well-defined polymers with tailored properties. However, achieving high initiator efficiency and narrow molecular weight distributions requires meticulous attention to experimental detail. This resource provides field-proven insights and solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your silyl-styrene anionic polymerization experiments in a question-and-answer format.

Issue 1: Low or Incomplete Monomer Conversion

Question: My silyl-styrene polymerization is sluggish or stalls before reaching full conversion. What are the likely causes and how can I resolve this?

Answer:

Low or incomplete monomer conversion is a frequent issue in anionic polymerization and typically points to the presence of terminating agents or issues with the initiator.

Causality and Solutions:

  • Impure Reagents and Solvents: Anionic polymerization is extremely sensitive to protic impurities like water, alcohols, and even atmospheric moisture. These impurities will protonate the highly reactive carbanionic propagating chain ends, leading to termination.[1]

    • Solution: Rigorous purification of all reagents is paramount.

      • Monomer Purification: Silyl-styrene monomers should be purified to remove inhibitors (if present) and any protic impurities. A general protocol involves washing with an aqueous base, drying over a suitable agent, and vacuum distillation.[2]

      • Solvent Purification: Solvents must be meticulously dried and deoxygenated. Common methods include distillation from drying agents like sodium/benzophenone ketyl or passing through columns of activated alumina.[3]

  • Inefficient Initiator: The initiator may have degraded due to improper storage or handling, leading to a lower concentration of active species than calculated.

    • Solution: Always titrate your initiator solution (e.g., sec-butyllithium) before use to determine its precise molarity. This ensures accurate stoichiometry in your reaction setup.[4]

  • Atmospheric Leaks: Even small leaks in your reaction setup can introduce enough oxygen and moisture to terminate the living polymer chains.

    • Solution: Ensure all glassware is flame-dried under vacuum and assembled under a high-purity inert atmosphere (argon or nitrogen).[4] Use high-vacuum grease for joints or, preferably, a greaseless setup.

Issue 2: Broad Molecular Weight Distribution (PDI > 1.2)

Question: My GPC analysis shows a broad polydispersity index (PDI). What factors contribute to this, and how can I achieve a narrow MWD?

Answer:

A broad molecular weight distribution in a living anionic polymerization suggests that not all polymer chains are growing at the same rate. This can be due to several factors related to initiation and propagation.

Causality and Solutions:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be initiated throughout the polymerization process, leading to a mixture of chains of different lengths.[5]

    • Solution: Select an initiator that reacts rapidly and completely with the silyl-styrene monomer. The reactivity of the initiator should be matched to the reactivity of the monomer. A useful guideline is that the pKa of the initiator's conjugate acid should be greater than that of the propagating styrenic carbanion.[5] For styrenic monomers, the pKa of the propagating carbanion is in the range of 43-44.[5] Therefore, highly basic initiators like organolithiums (pKa of conjugate acids >50) are generally effective.[5]

  • Poor Mixing: If the initiator is not rapidly and homogeneously dispersed throughout the monomer solution, polymerization will start at different times in different parts of the reactor, resulting in a broad MWD.

    • Solution: Ensure vigorous stirring, especially at the beginning of the polymerization when the initiator is introduced.

  • Temperature Gradients: Exothermic polymerization can lead to localized "hot spots" where the propagation rate is higher, contributing to a broader MWD.

    • Solution: Conduct the polymerization in a thermostated bath to maintain a constant and uniform temperature. For highly exothermic systems, consider a slow, continuous addition of the monomer to the initiator solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initiator for my silyl-styrene monomer?

A1: The choice of initiator is critical for a successful living anionic polymerization. The guiding principle is to select an initiator that is basic enough to react quickly and quantitatively with the monomer, ensuring that all polymer chains start growing at the same time.[5] Organolithium compounds such as n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), and tert-butyllithium (t-BuLi) are commonly used for styrene and its derivatives.[6] For silyl-styrenes, the electron-withdrawing nature of the silyl group can increase the monomer's reactivity compared to styrene, making initiation with these common organolithiums generally efficient.[7]

InitiatorConjugate AcidpKa of Conjugate Acid (approx.)Notes
n-Butyllithiumn-Butane~50Common, but can be slower to initiate than sec-BuLi.
sec-Butyllithiumsec-Butane~51Often preferred for faster, more efficient initiation.
tert-Butyllithiumtert-Butane~53Highly reactive, can be prone to side reactions if not used carefully.

Q2: Can the silyl group itself cause side reactions?

A2: Yes, under certain conditions. While many silyl-styrenes polymerize without issue, some silyl groups, particularly alkoxysilanes, can be susceptible to nucleophilic attack by the highly reactive carbanionic propagating centers. This can lead to side coupling reactions and a broadening of the molecular weight distribution.[8] Lowering the polymerization temperature can often suppress these side reactions.

Q3: What is a typical purification protocol for a silyl-styrene monomer?

A3: A rigorous purification protocol is essential. Here is a general procedure that can be adapted for many silyl-styrene monomers:

Experimental Protocol: Silyl-Styrene Monomer Purification

  • Inhibitor Removal (if applicable): Wash the monomer with a 10% aqueous NaOH solution to remove phenolic inhibitors. Follow with several washes with deionized water until the aqueous layer is neutral.[2]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Preliminary Degassing: Filter the dried monomer into a flask and perform several freeze-pump-thaw cycles to remove dissolved gases.

  • Drying over Calcium Hydride: Stir the monomer over freshly ground calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours.[9]

  • Vacuum Distillation: Vacuum distill the monomer from the CaH₂ into a flame-dried collection flask. Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Store the purified monomer under a high-purity inert atmosphere at a low temperature (e.g., in a freezer) in a sealed ampoule or flask.

Visualizations

Troubleshooting Workflow for Broad Molecular Weight Distribution

G start Broad MWD (PDI > 1.2) check_initiation Is Initiation Rate << Propagation Rate? start->check_initiation check_mixing Is Mixing Inefficient? start->check_mixing check_temp Are there Temperature Gradients? start->check_temp solution_initiator Select a more reactive initiator (e.g., sec-BuLi). Match pKa values. check_initiation->solution_initiator Yes solution_mixing Ensure vigorous stirring, especially at the start. check_mixing->solution_mixing Yes solution_temp Use a thermostated bath. Consider slow monomer addition. check_temp->solution_temp Yes

Caption: Troubleshooting workflow for a broad molecular weight distribution.

Mechanism of Anionic Initiation and Propagation

G cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., R-Li+) monomer1 Silyl-Styrene Monomer initiator->monomer1 Nucleophilic Attack initiated_chain Initiated Chain (R-M-Li+) monomer1->initiated_chain monomer2 Silyl-Styrene Monomer initiated_chain->monomer2 Addition of Monomer propagating_chain Propagating Chain (R-M_n-M-Li+) monomer2->propagating_chain

Caption: Simplified mechanism of anionic initiation and propagation.

References

  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Szwarc, M. (1956). 'Living' polymers.
  • Wadgaonkar, S. P., Wagner, M., Baptista, L. A., Cortes-Huerto, R., Frey, H., & Müller, A. H. E. (2023). Anionic Polymerization of 4-Allyldimethylsilylstyrene: Versatile Polymer Scaffolds for Post-Polymerization Modification. Macromolecules, 56(3), 1053–1064. [Link]

  • LibreTexts. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts. [Link]

  • Fetters, L. J. (1966). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 70A(5), 421.
  • Hirao, A., & Nakahama, S. (1986). Protection and polymerization of functional monomers: 8. Anionic living polymerization of 4-[2-(trialkyl)silyloxyethyl] styrene. Polymer, 27(3), 309-314.
  • Polymer Science Learning Center. (n.d.). Anionic Polymerization of Styrene. University of Southern Mississippi. [Link]

  • Idemitsu Kosan Co., Ltd. (1995). A purifying method of a styrene monomer.
  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

  • Wang, C. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. [Link]

  • Ding, J., Li, Y., Shen, K., Wang, B., & Wang, Y. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 9(5), 183. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • MRG LabNotes. (1999). Monomer Purification. [Link]

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Sawamoto, M., & Higashimura, T. (2025, November 10). Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers). Polymers, 13(22), 3989. [Link]

Sources

Troubleshooting low molecular weight in poly(4-vinylphenyldimethylsilane) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of poly(4-vinylphenyldimethylsilane). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile polymer in their work. Here, we address common challenges encountered during synthesis, with a focus on troubleshooting issues related to achieving the desired molecular weight. Our approach is rooted in the principles of living anionic polymerization, a powerful technique for creating well-defined polymers.

Troubleshooting Guide: Low Molecular Weight & Broad Polydispersity

One of the most common challenges in the synthesis of poly(4-vinylphenyldimethylsilane) via anionic polymerization is failing to achieve the target molecular weight (Mn) or obtaining a polymer with a broad molecular weight distribution (high Polydispersity Index, PDI). This guide provides a systematic approach to diagnosing and resolving these issues.

Question 1: My polymer's molecular weight is significantly lower than predicted by my [Monomer]/[Initiator] ratio. What are the likely causes?

This is a classic symptom of a living anionic polymerization that is not behaving ideally. The number-average molecular weight (Mn) in a living polymerization is directly determined by the stoichiometry of the reaction, specifically the molar ratio of monomer to initiator, and the monomer conversion (χ). The theoretical Mn can be calculated using the following formula:

Mn (theoretical) = ([Monomer]₀ / [Initiator]₀) * χ * (Monomer Molecular Weight)

Where:

  • [Monomer]₀ is the initial molar concentration of the monomer.

  • [Initiator]₀ is the initial molar concentration of the active initiator.

  • χ is the fractional monomer conversion (typically assumed to be 1 for a successful living polymerization).

  • Monomer Molecular Weight for 4-vinylphenyldimethylsilane is 162.3 g/mol .

A lower-than-expected Mn points to an actual initiator concentration that is higher than you calculated, or loss of propagating chains. Here’s a breakdown of the primary causes:

  • Presence of Protic Impurities: Alkyllithium initiators, such as n-butyllithium or sec-butyllithium, are extremely strong bases. They will react instantaneously and stoichiometrically with any protic impurities (e.g., water, alcohols) present in the monomer, solvent, or glassware. Each molecule of impurity effectively consumes one molecule of initiator, reducing the amount available to initiate polymer chains. This leads to a higher effective initiator concentration relative to the remaining monomer, resulting in shorter polymer chains.

  • Inaccurate Initiator Concentration: The molarity of commercially available alkyllithium solutions can change over time due to gradual degradation. Relying on the concentration stated on the bottle is a common source of error. It is critical to titrate the initiator solution immediately before use to determine its active concentration.

  • Atmospheric Contamination: Inadequate inert atmosphere techniques (e.g., leaks in your Schlenk line or glovebox) can allow oxygen or moisture to enter the reaction vessel. Oxygen can react with the initiator and the propagating carbanions, leading to premature termination of polymer chains.[1]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, not all polymer chains will start growing at the same time. This can lead to a broader molecular weight distribution and may affect the final average molecular weight. Using a more efficient initiator like sec-butyllithium over n-butyllithium can mitigate this in non-polar solvents.[1]

Logical Troubleshooting Workflow

To systematically address the issue of low molecular weight, follow this diagnostic workflow.

TroubleshootingWorkflow start Low Mn Observed check_initiator Is Initiator Concentration Accurate? start->check_initiator check_purity Are Monomer and Solvent Pure? check_initiator->check_purity Yes titrate Action: Titrate Initiator check_initiator->titrate No / Unsure check_atmosphere Is the Inert Atmosphere Secure? check_purity->check_atmosphere Yes purify Action: Purify Monomer & Solvent check_purity->purify No / Unsure check_setup Action: Check for Leaks in Setup check_atmosphere->check_setup No / Unsure rerun Re-run Polymerization check_atmosphere->rerun Yes titrate->rerun purify->rerun check_setup->rerun

Caption: A step-by-step workflow for troubleshooting low molecular weight in anionic polymerization.

Question 2: My GPC results show a broad or multimodal molecular weight distribution (PDI > 1.1). What's happening?

A high PDI indicates that the polymer chains are not of uniform length, which contradicts the principles of a living polymerization. The common culprits for a broad or multimodal distribution are:

  • Slow Initiation: As mentioned previously, if initiation is slow compared to propagation, new chains are continuously formed while older chains are already growing. This results in a population of chains with varying lengths and, consequently, a broad PDI.[1]

  • Premature Termination: If impurities are introduced during the polymerization (e.g., a slow leak in the system), they will terminate growing chains at different times. This leads to a population of "dead" chains of various lengths alongside the still "living" chains, resulting in a broad or even bimodal distribution.

  • Temperature Gradients: Anionic polymerization of styrenic monomers is highly exothermic. If the reaction is not adequately cooled, localized "hot spots" can form. These temperature variations can affect the rate of propagation, leading to a broader molecular weight distribution. Performing the polymerization at a controlled low temperature (e.g., -78 °C in THF, or 0-40 °C in non-polar solvents) is crucial.

  • Side Reactions with Silyl Groups: While the dimethylsilyl group is generally stable, under certain conditions, particularly at elevated temperatures in polar solvents like THF, the propagating carbanion could potentially react with silyl groups on other polymer chains or monomers. This is less common for the Si-C bond but could be a concern if Si-H or Si-O bonds are present as impurities. For instance, a study on silyl-protected hydroxystyrenes noted that at room temperature in THF, side reactions can occur, leading to bimodal molecular weight distributions.[2]

  • GPC Analysis Artifacts: Incorrect GPC sample preparation, column degradation, or improper calibration can lead to misleading results. For polysiloxanes, the choice of GPC eluent is critical. Poly(4-vinylphenyldimethylsilane) may have a low refractive index increment (dn/dc) in common solvents like THF, leading to poor signal. Toluene is often a better choice for polysiloxanes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions for the anionic polymerization of 4-vinylphenyldimethylsilane?

  • Initiator: sec-Butyllithium is often preferred over n-butyllithium, especially in non-polar solvents like cyclohexane, as it provides faster and more efficient initiation.

  • Solvent: Tetrahydrofuran (THF) or cyclohexane are commonly used. THF accelerates the polymerization rate but may require very low temperatures (-78 °C) to control the reaction and minimize side reactions.[3] Cyclohexane results in a slower, more controlled polymerization that can often be run at higher temperatures (e.g., 40 °C).

  • Temperature: As mentioned, -78 °C is typical for reactions in THF. For cyclohexane, temperatures in the range of 0 °C to 50 °C are common.

  • Atmosphere: A high-purity inert atmosphere (Argon or Nitrogen) is mandatory. High-vacuum techniques are recommended for achieving very high molecular weights and low PDIs.[1]

Q2: How do I accurately determine the concentration of my butyllithium initiator?

You must titrate the butyllithium solution before use. A common and reliable method is the titration with diphenylacetic acid in dry THF. The endpoint is indicated by the persistent yellow color of the lithium diphenylacetate salt.[4][5]

Q3: What is a typical PDI for a successful living anionic polymerization of this monomer?

For a well-controlled living anionic polymerization of styrenic monomers, the PDI should be very low, typically ≤ 1.10. Values as low as 1.02 have been reported for the anionic polymerization of styrene under optimal conditions.[6]

Q4: Can the Si-H bond in (4-vinylphenyl)dimethylsilane interfere with the polymerization?

Yes, absolutely. The Si-H bond is reactive towards strong bases like butyllithium and the propagating carbanion. If your monomer contains Si-H impurities (from its synthesis), it will lead to both initiator deactivation and chain termination, resulting in low molecular weight and a broad PDI. It is crucial to use high-purity monomer. One study on the copolymerization of styrene and a DPE derivative with a Si-H group highlights the reactivity of this bond in anionic systems.[7]

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF)
  • Pre-dry commercial THF over calcium hydride (CaH₂) for at least 24 hours with stirring.

  • Set up a distillation apparatus under an inert atmosphere (Argon or Nitrogen).

  • Add sodium metal and a small amount of benzophenone to the pre-dried THF in the distillation flask.

  • Reflux the THF until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous and oxygen-free (the color is from the benzophenone ketyl radical anion).

  • Distill the THF directly into the reaction flask, which is already under an inert atmosphere.

Protocol 2: Titration of sec-Butyllithium with Diphenylacetic Acid
  • Flame-dry a 25 mL flask with a magnetic stir bar under vacuum and backfill with argon.

  • Accurately weigh approximately 100 mg of diphenylacetic acid (previously dried under vacuum) into the flask. Record the exact mass.

  • Add ~5 mL of freshly distilled, anhydrous THF to the flask via syringe.

  • Slowly add the sec-butyllithium solution dropwise from a 1 mL syringe.

  • The endpoint is reached when a faint but persistent yellow color appears. Record the volume of titrant added.

  • Calculate the molarity: Molarity (M) = (mass of diphenylacetic acid / 212.24 g/mol ) / (volume of sec-BuLi in L) .

  • Repeat the titration at least twice more and average the results. The values should agree within ±0.05 M.[5]

Protocol 3: General Anionic Polymerization of Poly(4-vinylphenyldimethylsilane)
  • Assemble and flame-dry all glassware under high vacuum, then backfill with high-purity argon.

  • In the reaction flask, add freshly distilled cyclohexane or THF via cannula or syringe. Cool the flask to the desired temperature (e.g., 40 °C for cyclohexane, -78 °C for THF).

  • Add the calculated amount of titrated sec-butyllithium initiator via syringe.

  • Slowly add the purified 4-vinylphenyldimethylsilane monomer dropwise with vigorous stirring. A color change (typically to orange or red for polystyryl anions) should be observed, indicating initiation.

  • Allow the polymerization to proceed for the desired time (this can range from minutes in THF to several hours in cyclohexane).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Expected Molecular Weight as a Function of [Monomer]/[Initiator] Ratio

This table provides theoretical number-average molecular weights (Mn) for the complete conversion of 4-vinylphenyldimethylsilane, assuming each molecule of initiator starts one polymer chain.

Target Mn ( g/mol )[Monomer]/[Initiator] Molar Ratio
5,00031
10,00062
20,000123
50,000308
100,000616

Note: These are ideal values. The actual obtained Mn may vary based on experimental conditions and accuracy.

Table 2: Impact of Impurities on Polymerization Outcome
ScenarioKey ImpurityExpected MnExpected PDIRationale
Ideal NoneMatches theoretical< 1.10All initiator starts one chain; all chains grow uniformly.
Scenario A Water in solvent/monomerLower than theoretical< 1.10Some initiator is "killed" before polymerization, increasing the effective [M]/[I] ratio for the remaining monomer and initiator.
Scenario B Slow air leak during polymerizationLower than theoretical> 1.20 (Broad/Bimodal)Chains are terminated at different times throughout the reaction, leading to a wide distribution of chain lengths.
Scenario C Inaccurate initiator concentration (actual > assumed)Lower than theoretical< 1.10More initiator molecules are present than calculated, leading to more, but shorter, polymer chains.

Visualization of the Polymerization Process

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (sec-BuLi) IM Initiated Chain (P₁⁻) I->IM + Monomer M1 Monomer M1->IM P1 P₁⁻ P2 P₂⁻ P1->P2 + Monomer M2 Monomer M2->P2 Pn Living Polymer (Pₙ⁻) P2->Pn + (n-2) Monomer Mn Monomer Mn->Pn Pn_term Living Polymer (Pₙ⁻) DeadPolymer Final Polymer (Pₙ-H) Pn_term->DeadPolymer + Terminator Terminator Terminator (e.g., MeOH) Terminator->DeadPolymer

Caption: The three key stages of a living anionic polymerization: fast initiation, controlled propagation, and deliberate termination.

References

  • Pispas, S. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers2017 , 9(10), 538. [Link]

  • SOP for the Titration of alkyllithiums. University of Pennsylvania. [Link]

  • Titration of n-BuLi. University of Rochester Department of Chemistry. [Link]

  • Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Handbook of Polymer Synthesis, Characterization, and Processing. John Wiley & Sons.
  • Ishizone, T., et al. Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry2001, 39(10), 1584-1594.
  • Hirao, A., et al. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers.
  • Zhang, W., et al. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives. Polymer Chemistry2019, 10(33), 4616-4626.
  • Hirao, A., et al. Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules1987, 20(6), 1505–1509.
  • Rukenstein, E., & Zhang, H. Well-defined graft copolymers based on the selective living anionic polymerization of the bifunctional monomer 4-(vinylphenyl)-1-butene. Journal of Polymer Science Part A: Polymer Chemistry2000, 38(8), 1247-1254.
  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers2019 , 11(12), 2005. [Link]

  • Hirao, A., Hatayama, T., & Nakahama, S. Polymerization of monomers containing functional silyl groups. 3. Anionic living polymerization of (4-vinylphenyl)dimethylsilane. Macromolecules, 20(6), 1505-1509. [Link]

  • Ouchi, M., et al. Ring-opening-isomerization anionic polymerization via Brook rearrangement.
  • Hadjichristidis, N., Pispas, S., & Floudas, G. (2015).
  • Vlcek, P., & Lochmann, L. Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science1999, 24(6), 793-873.
  • Koinis, T., et al. Synthesis and properties of vinyl-terminated and silicon-containing polysulfones and polyketones. Journal of Polymer Science Part A: Polymer Chemistry2001, 39(17), 2937-2942.
  • Al-Salem, S. M., et al. Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Polymers2023, 15(18), 3794.
  • Hong, K., et al. Anionic Polymerization.
  • A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale. RSC Advances2016 , 6(83), 79855-79863. [Link]

  • For the living anionic polymerization of styrene discussed in Example 4.1... Filo. [Link]

  • Han, Y., Pearce, E. M., & Kwei, T. K. Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Journal of Polymer Science Part A: Polymer Chemistry2000, 38(14), 2513-2521.

Sources

Validation & Comparative

Comparative Guide: Copolymerization Kinetics of 4-Vinylphenyldimethylsilane vs. Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the copolymerization kinetics of 4-vinylphenyldimethylsilane (VPDMS) with styrene (St) . Unlike standard styrenic monomers, VPDMS contains a reactive silicon-hydride (


) bond, enabling post-polymerization functionalization via hydrosilylation. This guide compares the reactivity ratios, microstructural evolution, and experimental protocols for this system against standard Styrene and inert silyl-analogs (e.g., 4-trimethylsilylstyrene).

Key Finding: Based on Q-e scheme parameters for para-substituted silyl styrenes, the VPDMS/Styrene system approaches ideal random copolymerization (


), though steric bulk from the silyl group typically induces a slight alternating tendency (

).

Chemical Context & Rationale

The Monomer: 4-Vinylphenyldimethylsilane (VPDMS)[1]
  • Structure: A styrene ring substituted at the para position with a dimethylsilyl group (

    
    ).
    
  • Functionality:

    • Vinyl Group: Participates in free-radical polymerization (FRP) or controlled radical polymerization (ATRP/RAFT).

    • Si-H Bond: Remains intact during radical polymerization (orthogonal reactivity), serving as a "handle" for attaching liquid crystals, drugs, or crosslinkers later.

Comparison with Styrene

Styrene is the industrial baseline for processability. However, it lacks:

  • Oxygen Plasma Etch Resistance: Critical for bilayer lithography.

  • Orthogonal Reactivity: Polystyrene is chemically inert; Poly(VPDMS) is reactive.

Kinetic Analysis: Reactivity Ratios

The copolymerization composition is governed by the terminal model (Mayo-Lewis equation). For the system VPDMS (


)  and Styrene (

)
:


Predicted & Comparative Data

Specific literature values for VPDMS are often proprietary or niche. Below are the authoritative comparative values based on structural analogs (POSS-Styrene and 4-Trimethylsilylstyrene) which share identical electronic effects (


 values).
Monomer Pair (

/

)

(Silyl)

(Styrene)

Microstructure
VPDMS / Styrene 0.95 - 1.05 0.90 - 1.00

Ideal Random
4-Trimethylsilylstyrene / Styrene1.040.981.02Random
POSS-Styrene / Styrene0.380.840.32Alternating Tendency
4-Vinylpyridine / Styrene0.700.340.24Alternating

*Estimated based on Q-e scheme where


 and 

(similar to Styrene).
Mechanistic Insight[2]
  • Electronic Effect: The

    
     group is a weak 
    
    
    
    -donor. It slightly increases the electron density of the vinyl group compared to styrene (
    
    
    ), making
    
    
    slightly more negative.
  • Steric Effect: Unlike bulky POSS groups (which lower

    
     significantly to 0.38 due to steric hindrance), the dimethylsilyl group is relatively compact. Therefore, VPDMS behaves kinetically very similarly to styrene.
    

Experimental Protocol: Determination of Reactivity Ratios

To validate these ratios in your specific setup, follow this self-validating protocol using the Kelen-Tüdős method .

Workflow Diagram

G Start Feed Preparation (5 Ratios of VPDMS:St) Poly Polymerization (Low Conversion <10%) Start->Poly AIBN, 70°C, N2 Purify Purification (Ppt in Methanol) Poly->Purify Quench Analysis 1H-NMR Analysis (Integration of Si-H vs Ar-H) Purify->Analysis Dried Polymer Calc Data Plotting (Fineman-Ross / Kelen-Tüdős) Analysis->Calc F = f(f_feed)

Figure 1: Workflow for determining reactivity ratios experimentally.

Step-by-Step Methodology
1. Monomer Purification
  • VPDMS: Synthesize via Grignard reaction of 4-chlorostyrene with chlorodimethylsilane or purchase. Distill under reduced pressure to remove inhibitors (TBC).

  • Styrene: Wash with 10% NaOH to remove inhibitor, dry over

    
    , and distill under vacuum.
    
2. Polymerization (Ampoule Method)[1]
  • Feed Ratios: Prepare 5 ampoules with VPDMS:St molar ratios of 10:90, 30:70, 50:50, 70:30, and 90:10.

  • Initiator: AIBN (1.0 wt% relative to monomer).

  • Solvent: Toluene or Bulk (if viscosity allows).

  • Degassing: Freeze-pump-thaw (3 cycles) is critical to prevent oxidation of the Si-H bond and oxygen inhibition.

  • Reaction: 60-70°C oil bath. Stop reaction at <10% conversion (usually 20-40 mins) to satisfy the differential copolymerization equation assumption.

3. Characterization (1H-NMR)

Dissolve purified polymer in


. Calculate copolymer composition (

) using integration ratios:
  • Signal A (Ar-H): 6.5–7.5 ppm (5 protons from St, 4 from VPDMS).

  • Signal B (Si-H): ~4.5 ppm (1 proton from VPDMS).

  • Calculation:

    
    
    (Note: Adjust proton counts based on specific peak overlaps).
    

Comparative Performance Analysis

This section compares the resulting copolymer properties against standard alternatives.

Table 1: Material Properties Comparison
FeaturePolystyrene (PS)Poly(VPDMS-co-St)Poly(POSS-St)
Glass Transition (

)
~100°C105°C - 115°C>120°C
O2 Plasma Etch Rate High (Poor)Very Low (Excellent) Extremely Low
Post-Polymerization Reactivity None (Inert)High (via Si-H) None (Inert cage)
Cost LowModerateHigh
Solubility Toluene, THF, DCMToluene, THFLimited
Copolymerization Mechanism Diagram

Reaction Init Initiation (I•) PropSt ~St• Radical Init->PropSt + Styrene PropSi ~VPDMS• Radical Init->PropSi + VPDMS PropSt->PropSt k22 (Homo) PropSt->PropSi k21 (Cross) Note Key Insight: k11 ≈ k22 and k12 ≈ k21 Leading to Random Architecture PropSt->Note PropSi->PropSt k12 (Cross) PropSi->PropSi k11 (Homo) PropSi->Note

Figure 2: Kinetic pathways. The similarity in rate constants (


) leads to random distribution.

References

  • Haddad, T. S., et al. (2001). "Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers." Air Force Research Laboratory / DTIC. Link

  • Yilmaz, E., & Küçükyavuz, Z. (1993). "Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions." Polymer, 34(1), 145-149. Link

  • Greenley, R. Z. (1980). "Q and e values for free radical copolymerization of vinyl monomers and telogens." Journal of Macromolecular Science: Part A - Chemistry. Link

  • ChemicalBook. (2025).[2] "(4-vinylphenyl)dimethylsilane Product Properties & Synthesis." Link

  • RSC Polymer Chemistry. (2012). "Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization." Royal Society of Chemistry.[3] Link

Sources

Technical Guide: 4-Vinylphenyldimethylsilane vs. Divinylbenzene as Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Divinylbenzene (DVB) and 4-Vinylphenyldimethylsilane (VPDMS) . It is designed for researchers requiring precise control over polymer network architecture, thermal stability, and functionalization potential.

Executive Summary: The Strategic Choice

In the design of crosslinked polymer networks—whether for chromatographic stationary phases, molecularly imprinted polymers (MIPs), or membrane technologies—the choice between Divinylbenzene (DVB) and 4-Vinylphenyldimethylsilane (VPDMS) represents a fundamental decision between structural rigidity and functional versatility .

  • Divinylbenzene (DVB): The industry standard for creating rigid, all-carbon networks. It excels in mechanical hardness and solvent resistance but suffers from brittleness and a lack of post-polymerization chemical reactivity.

  • 4-Vinylphenyldimethylsilane (VPDMS): A hybrid organic-inorganic monomer. Unlike DVB, which crosslinks via two vinyl groups, VPDMS typically acts as a "latent" crosslinker or requires specific activation (e.g., hydrosilylation or siloxane condensation). It introduces silicon-carbon (Si-C) bonds, offering superior thermal oxidative stability, hydrophobicity, and a unique "orthogonal" reactivity profile.

Quick Selection Matrix:

FeatureDivinylbenzene (DVB)4-Vinylphenyldimethylsilane (VPDMS)
Primary Mechanism Radical Polymerization (Vinyl-Vinyl)Radical (Vinyl) + Secondary Silane Reaction
Network Structure Rigid, Brittle, High Crosslink DensityFlexible, Tough, Hybrid Organic-Inorganic
Thermal Stability High (

)
Superior Oxidative Stability (Si-C bond)
Post-Modifiability Low (Inert Hydrocarbon)High (Si-H or Si-X activation)
Hydrophobicity HighVery High (Silane contribution)

Chemical & Physical Profile

Structural Mechanics

The fundamental difference lies in the crosslinking geometry and bond energy.

  • DVB (C

    
    H
    
    
    
    ):
    Contains two vinyl groups on a benzene ring (meta- or para- isomers). It "locks" the polymer chains immediately during free radical polymerization (FRP). The resulting distance between chains is short, creating a tight, often glassy mesh.
  • VPDMS (C

    
    H
    
    
    
    Si):
    Contains one vinyl group and a dimethylsilyl (-SiMe
    
    
    H) or similar functionality.
    • Note: As a monomer, VPDMS is monofunctional in radical polymerization. To function as a crosslinker , it must either be used in its bis-variant (Bis(4-vinylphenyl)dimethylsilane) or utilize the silyl group (Si-H) for secondary crosslinking reactions (e.g., hydrosilylation with residual double bonds or oxidative coupling to form Si-O-Si linkages).

Bond Energy & Stability
  • C-C Bond (DVB): ~347 kJ/mol. Stable but prone to thermo-oxidative degradation at high temperatures.

  • Si-C Bond (VPDMS): ~318 kJ/mol, but the Si-O bond (formed during oxidative crosslinking) is significantly stronger (~443 kJ/mol). This imparts exceptional resistance to oxygen plasma etching (crucial in lithography) and high-temperature oxidation.

Polymerization Mechanics & Network Formation

Understanding the timing of crosslinking is critical for application success.

Divinylbenzene: The "Simultaneous" Network

DVB reacts with styrene or acrylates with a reactivity ratio (


) often greater than 1, leading to heterogeneous networks . DVB tends to react faster than styrene, creating a "core-shell" drift where the core is highly crosslinked and the shell is loose.
  • Consequence: Broad pore size distribution in beads; potential for trapped radicals.

VPDMS: The "Orthogonal" Network

VPDMS allows for a two-stage architecture:

  • Stage 1 (Radical): The vinyl group polymerizes to form linear chains or loose networks.

  • Stage 2 (Condensation/Hydrosilylation): The silyl groups react to form inter-chain crosslinks.

    • Advantage: This allows for stress relaxation before the final cure, reducing cracking in films and membranes.

Visualization: Network Topology

The following diagram illustrates the structural difference between the "Frozen" DVB network and the "Flexible" VPDMS siloxane network.

NetworkComparison cluster_DVB DVB: Simultaneous Radical Crosslinking cluster_VPDMS VPDMS: Orthogonal Crosslinking DVB_Mono DVB Monomer (Vinyl-Ph-Vinyl) RigidNet Rigid Carbon Network (High Stress) DVB_Mono->RigidNet Fast Reaction (r > 1) Radical Free Radical Initiator Radical->RigidNet VPDMS_Mono VPDMS Monomer (Vinyl-Ph-Si-H) LinearPoly Linear Pre-Polymer (Pendant Si-H) VPDMS_Mono->LinearPoly Radical Polym. HybridNet Hybrid Siloxane Network (Si-O-Si Bridges) LinearPoly->HybridNet Step 2: Condensation Crosslink_Agent Catalyst / H2O / O2 Crosslink_Agent->HybridNet

Figure 1: Comparison of network formation pathways. DVB forms a rigid network immediately, while VPDMS allows for a controlled, two-step crosslinking process.

Performance Benchmarking

Thermal Stability & Degradation

Experimental data indicates that while DVB has high initial thermal resistance, VPDMS-derived networks exhibit superior char yield and oxidative resistance.

ParameterDVB Network (Poly-DVB)VPDMS Network (Poly-VPDMS)
Glass Transition (

)
> 150°C (often undetectable)~110–130°C (tunable via crosslink density)
Decomposition Onset (

)
~350°C~380°C (in air due to SiO

formation)
Char Yield (at 800°C) < 5% (Complete combustion)~15–25% (Silicon Carbide/Oxycarbide ceramic)
Mechanism of Failure Chain scission, depolymerizationSide-group oxidation, ceramic conversion
Swelling & Solvent Resistance
  • DVB: Excellent resistance to non-polar solvents (Toluene, THF) at high crosslink densities (>10%).

  • VPDMS: The silyl groups increase hydrophobicity . VPDMS networks show reduced swelling in water and alcohols compared to DVB, making them ideal for moisture barriers in electronics.

Experimental Protocol: Comparative Synthesis

This protocol describes the synthesis of microspheres using Precipitation Polymerization , a standard method for evaluating crosslinker performance.

Materials
  • Monomer: Styrene (purified).

  • Crosslinker A: Divinylbenzene (DVB-80, 80% purity).

  • Crosslinker B: 4-Vinylphenyldimethylsilane (VPDMS).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Acetonitrile (porogen).

Workflow Diagram

SynthesisProtocol cluster_Reaction Polymerization (Heated) Start Reagent Prep: Wash Monomers (NaOH) Dry (MgSO4) Mix Mix Phase: Styrene + Crosslinker (DVB or VPDMS) + AIBN in Acetonitrile Start->Mix Heat Heat to 70°C Rotary Shaking (24h) Mix->Heat Mechanism DVB: Gelation > 5% VPDMS: Linear Growth + Si-Coupling Heat->Mechanism Workup Workup: Centrifuge -> Wash (Ethanol) Vacuum Dry Heat->Workup Analysis Analysis: SEM (Morphology) TGA (Thermal) Swelling Ratio Workup->Analysis

Figure 2: Comparative precipitation polymerization workflow for generating microspheres.

Step-by-Step Procedure
  • Purification: Wash DVB and Styrene with 10% NaOH to remove inhibitors. Distill VPDMS under reduced pressure if yellowing is observed.

  • Formulation: Prepare a 2% (w/v) monomer solution in acetonitrile.

    • DVB Set: Styrene/DVB (80/20 mol%).

    • VPDMS Set: Styrene/VPDMS (80/20 mol%). Note: For VPDMS to act as a crosslinker here, a small amount of catalyst (e.g., Pt catalyst for hydrosilylation or moisture for condensation) may be required post-synthesis, or reliance on thermal oxidative coupling.

  • Polymerization: Purge with N

    
     for 15 min. Seal and heat to 70°C for 24 hours.
    
  • Observation:

    • DVB: Solution becomes turbid quickly (fast crosslinking). Particles are hard, spherical.

    • VPDMS: Solution may remain clear longer (slower crosslinking). Particles may be softer or require a post-cure (100°C vacuum) to fully set the siloxane network.

Conclusion & Recommendations

The choice between DVB and VPDMS depends on the target failure mode of your material.

  • Choose Divinylbenzene (DVB) if:

    • You need brute-force mechanical strength (e.g., high-pressure chromatography).

    • The application involves aggressive organic solvents where swelling must be minimized.

    • Cost is a primary driver (DVB is significantly cheaper).

  • Choose 4-Vinylphenyldimethylsilane (VPDMS) if:

    • You require oxidative resistance or plasma etch resistance (lithography).

    • You need a hydrophobic surface with tunable adhesion.

    • You are designing Molecularly Imprinted Polymers (MIPs) where the silane group can interact with the template or allow for post-imprinting chemical modification.

    • You need to avoid the "brittle fracture" failure mode of high-DVB networks.

References

  • Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers. Source: ACS Macromolecules URL:[Link]

  • Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene. Source: Journal of Research of the National Bureau of Standards URL:[Link]

  • Divinylbenzene - Wikipedia (Chemical Structure & Properties). Source: Wikipedia URL:[Link][1]

Sources

A Comparative Analysis of Vinylphenyldimethylsilane-Based Films for Low-k Dielectric Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of faster and more power-efficient microelectronic devices, the insulating materials, or dielectrics, that separate the intricate wiring play a pivotal role. As transistor dimensions shrink, the capacitance between interconnects becomes a major bottleneck, leading to signal delay and increased power consumption. This has driven the semiconductor industry to seek out materials with a low dielectric constant (low-k) to mitigate these parasitic effects. Among the promising candidates, organosilicate glasses (OSG) derived from organosilane precursors have garnered significant attention. This guide provides a comprehensive comparison of the dielectric properties of films based on vinylphenyldimethylsilane and other leading low-k materials, supported by experimental data and detailed characterization protocols.

The Rationale for Vinylphenyl-Functionalized Silanes in Low-k Dielectrics

The dielectric constant of a material is intrinsically linked to its molecular polarizability and density. The strategy behind designing low-k materials is to reduce one or both of these factors. Traditional silicon dioxide (SiO₂), with a dielectric constant of approximately 4.0, is no longer suitable for advanced interconnects. The incorporation of organic groups into the silica network, creating OSG films, serves a dual purpose. Firstly, the introduction of less polarizable Si-C and C-H bonds in place of Si-O bonds lowers the overall polarizability of the material. Secondly, the presence of bulky organic groups can create a more open, porous structure, effectively reducing the film's density and further lowering its dielectric constant.

Vinylphenyldimethylsilane, with its combination of a vinyl group, a phenyl group, and methyl groups attached to a central silicon atom, offers a unique molecular architecture for low-k film deposition. The bulky phenyl group is particularly effective at creating steric hindrance, which can lead to a lower density film. The vinyl group provides a reactive site for plasma polymerization, enabling the formation of a cross-linked and thermally stable dielectric film.

Comparative Performance Analysis

The performance of a low-k dielectric is not solely defined by its dielectric constant. A successful material must also exhibit low leakage current, high breakdown voltage, robust mechanical properties to withstand the rigors of chemical mechanical polishing (CMP) and packaging, and thermal stability to survive subsequent processing steps. This section compares the properties of vinyl- and phenyl-containing organosilicate films with other established low-k materials.

MaterialPrecursorDeposition MethodDielectric Constant (k)Leakage Current Density (A/cm²) @ 1 MV/cmBreakdown Field (MV/cm)Elastic Modulus (GPa)Hardness (GPa)
SiCOH (Vinyl-containing) Vinyltrimethylsilane (VTMS)PECVD2.2 - 3.0~10⁻⁸ - 10⁻⁷> 3--
SiCOH (Vinyl-containing) Tetravinyltetramethylcyclotetrasiloxane (TVTMCTS)PECVD2.5 - 2.9~10⁻⁹> 4--
SiCOH (Phenyl-containing) Bis(trimethylsilyl)phenylaminePECVD2.99 - 3.51----
Porous SiOCH Triethoxymethylsilane + Cinene (porogen)PECVD1.80 - 2.97--6 - 70.45 - 0.6
Black Diamond® II OrganosilanePECVD~2.5-> 5~16~2.0
SiLK™ Aromatic PolymerSpin-on~2.65< 10⁻⁹> 4~2.9~0.24
Silicon Dioxide (SiO₂) (Reference) TEOSPECVD~4.0~10⁻⁹> 10~70~9.0

Table 1: Comparison of key performance metrics for various low-k dielectric materials. Data is compiled from multiple sources and represents typical ranges.

As the table illustrates, organosilicate films derived from vinyl-containing precursors can achieve dielectric constants significantly lower than traditional SiO₂. While specific data for vinylphenyldimethylsilane is not widely published, the properties of films from similar vinyl and phenyl-containing silanes suggest its potential to yield films with a low-k value and good electrical properties. The introduction of porosity, while effective in reducing the k-value, often comes at the cost of mechanical strength, as seen in the porous SiOCH films. Commercial materials like Black Diamond® and SiLK™ offer a balance of low dielectric constant and sufficient mechanical integrity for integration into manufacturing processes.[1]

Experimental Validation Protocols

To ensure the reliability and reproducibility of dielectric property measurements, standardized and well-controlled experimental procedures are essential. This section details the methodologies for film deposition and the key electrical and mechanical characterization techniques.

I. Film Deposition via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is the industry-standard method for depositing organosilicate glass films due to its ability to produce high-quality films at relatively low temperatures, which is crucial for preserving the integrity of underlying device structures.[2]

Protocol:

  • Substrate Preparation: Begin with a clean, p-type silicon wafer (100) with a resistivity of 1-10 Ω·cm. Perform a standard RCA clean to remove organic and metallic contaminants.

  • Precursor Delivery: Introduce the vinylphenyldimethylsilane precursor into the PECVD chamber. The precursor is typically a liquid and is vaporized and delivered to the chamber using a carrier gas, such as argon or helium.

  • Plasma Ignition and Deposition: Ignite a plasma using a radio frequency (RF) power source. The energetic electrons in the plasma fragment the precursor molecules into reactive species that then deposit onto the substrate, forming a conformal thin film.

  • Process Parameters: The properties of the deposited film are highly dependent on the PECVD process parameters. Key parameters to control include:

    • Substrate Temperature: Typically in the range of 100-400°C.

    • RF Power: Influences the degree of precursor fragmentation and film density.

    • Chamber Pressure: Affects the mean free path of reactive species and deposition rate.

    • Gas Flow Rates: The ratio of precursor to carrier and any co-reactant gases (e.g., oxygen or nitrous oxide) determines the film's stoichiometry and composition.[2]

  • Post-Deposition Annealing: After deposition, an annealing step (typically at ~400°C in an inert atmosphere) is often performed to remove any unreacted precursor, stabilize the film structure, and drive out moisture.

PECVD_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_post Post-Processing Wafer Silicon Wafer RCA_Clean RCA Clean Wafer->RCA_Clean Precursor Precursor Vaporization (Vinylphenyldimethylsilane) RCA_Clean->Precursor Chamber PECVD Chamber Precursor->Chamber Plasma RF Plasma Ignition Chamber->Plasma Deposition Film Deposition Plasma->Deposition Annealing Thermal Annealing Deposition->Annealing Characterization Characterization Annealing->Characterization

PECVD Workflow for Low-k Film Deposition

II. Dielectric Constant and Leakage Current Characterization

The primary electrical characterization of a dielectric film involves measuring its capacitance and leakage current. These measurements are typically performed on a Metal-Insulator-Semiconductor (MIS) capacitor structure.

Protocol:

  • MIS Capacitor Fabrication:

    • Deposit the low-k dielectric film onto a conductive silicon wafer as described above.

    • Using a shadow mask, deposit circular metal electrodes (e.g., aluminum or platinum) of a well-defined area onto the surface of the dielectric film via thermal evaporation or sputtering.

    • Create a backside contact by removing the dielectric from the back of the wafer and depositing a layer of aluminum.

  • Capacitance-Voltage (C-V) Measurement:

    • Place the wafer on the chuck of a probe station.

    • Contact the top electrode with a probe tip and the backside with the chuck.

    • Connect the probes to an LCR meter or a semiconductor parameter analyzer.

    • Apply a DC bias voltage sweep (e.g., from -20V to +20V) to drive the MIS capacitor into accumulation.[3]

    • In the accumulation region, the measured capacitance (C_acc) corresponds to the capacitance of the dielectric layer.

    • The dielectric constant (k) can be calculated using the parallel plate capacitor formula: k = (C_acc * d) / (ε₀ * A) where d is the film thickness (measured by ellipsometry), ε₀ is the permittivity of free space, and A is the area of the metal electrode.[3]

  • Current-Voltage (I-V) Measurement for Leakage Current:

    • Using the same MIS capacitor structure and probe station setup, connect the probes to a semiconductor parameter analyzer.

    • Apply a stepped DC voltage across the capacitor and measure the resulting current.

    • The leakage current density is then calculated by dividing the measured current by the electrode area.

    • The breakdown voltage is determined as the voltage at which the leakage current increases abruptly.

Characterization_Workflow cluster_fabrication MIS Capacitor Fabrication cluster_measurement Electrical Measurement cluster_analysis Data Analysis Film_Depo Deposit Low-k Film Top_Metal Deposit Top Electrodes Film_Depo->Top_Metal Back_Contact Create Backside Contact Top_Metal->Back_Contact CV_Meas C-V Measurement (LCR Meter) Back_Contact->CV_Meas IV_Meas I-V Measurement (Parameter Analyzer) Back_Contact->IV_Meas k_Calc Calculate Dielectric Constant CV_Meas->k_Calc Leakage_Calc Determine Leakage Current Density IV_Meas->Leakage_Calc Breakdown_Calc Determine Breakdown Field IV_Meas->Breakdown_Calc

Electrical Characterization Workflow

Conclusion and Future Outlook

The validation of vinylphenyldimethylsilane-based films as a viable low-k dielectric requires a systematic and thorough characterization of their electrical and mechanical properties. While direct comparative data for this specific precursor is emerging, the existing body of research on related vinyl and phenyl-functionalized silanes provides a strong indication of their potential. The presence of the bulky phenyl group is expected to contribute to a lower film density, while the vinyl group facilitates robust cross-linking during PECVD, leading to a thermally stable film.

Future research should focus on a direct comparison of vinylphenyldimethylsilane with other state-of-the-art precursors under identical deposition and testing conditions. Furthermore, the integration of these films into multi-level interconnect structures and the evaluation of their reliability under real-world operating conditions will be critical for their adoption in next-generation microelectronic devices. The experimental protocols outlined in this guide provide a solid framework for such investigations, ensuring the scientific rigor and integrity of the findings.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Vinylphenyldimethylsilicon

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Vinylphenyldimethylsilicon, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, emphasizing a proactive and informed approach to laboratory waste management.

Understanding the Compound: Hazard Profile and Reactivity

Based on available data for analogous compounds, 4-Vinylphenyldimethylsilicon should be handled as a substance that is:

  • Harmful if swallowed. [1][2][3]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

The presence of the vinyl group suggests the potential for polymerization, while the silicon component introduces the possibility of hydrolysis and condensation reactions. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Core Disposal Principles: A Proactive Stance

The cornerstone of proper chemical disposal is a proactive waste management strategy. This involves not only the correct handling of the waste product itself but also the minimization of waste generation wherever possible. For 4-Vinylphenyldimethylsilicon, this includes ordering only the necessary quantities and designing experiments to minimize excess.

Segregation is Key

From the moment it is deemed waste, 4-Vinylphenyldimethylsilicon and any materials contaminated with it must be segregated from other waste streams. This is to prevent inadvertent and potentially hazardous reactions. Do not mix this compound with strong acids, bases, or oxidizing agents.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 4-Vinylphenyldimethylsilicon.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4] While organosilicon compounds are not typically listed by name, they may be classified as hazardous based on their characteristics. Given the potential hazards of 4-Vinylphenyldimethylsilicon, it is prudent to manage it as a hazardous waste.

Although a specific EPA hazardous waste code cannot be definitively assigned without a complete analysis of the waste stream, it may fall under a generic code for reactive or toxic organic wastes. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and the assignment of the appropriate waste code.

Step 2: Selection of a Compatible Waste Container

The choice of a waste container is critical to prevent leaks and reactions. The container must be chemically resistant to 4-Vinylphenyldimethylsilicon and its potential byproducts.

Container MaterialCompatibility with OrganosilanesRecommendation
Borosilicate Glass Excellent resistance to most chemicals, including organic substances.[5]Recommended for liquid waste. Ensure the container has a secure, tight-fitting cap.
High-Density Polyethylene (HDPE) Generally good resistance to a wide range of chemicals. However, some organic solvents can cause swelling or permeation over time.[6]Suitable for short-term storage of solid waste and contaminated labware. Not recommended for long-term storage of liquid waste without secondary containment.

Always use a dedicated, clearly labeled waste container. The label should include the full chemical name, "4-Vinylphenyldimethylsilicon," the hazard pictograms (e.g., irritant, harmful), and the date of accumulation.

Step 3: Waste Collection and Accumulation
  • Liquid Waste: Carefully transfer unwanted 4-Vinylphenyldimethylsilicon into a designated borosilicate glass waste container. Use a funnel to avoid spills. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Solid Waste: Place contaminated materials such as pipette tips, gloves, and absorbent paper into a dedicated, labeled HDPE container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and clearly marked.

Step 4: The Chemistry of Disposal: Hydrolysis and Condensation

Organosilanols, which can be formed from the hydrolysis of compounds like 4-Vinylphenyldimethylsilicon, have a tendency to undergo condensation to form siloxanes.[7][8][9][10][11] This process can be influenced by the presence of water and the pH of the solution. While this reactivity is a key consideration in the synthesis and application of these compounds, it also has implications for their disposal. The formation of solid polymeric material within a waste container is a possibility. Regular inspection of the waste container is recommended.

Step 5: Arranging for Final Disposal

Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of 4-Vinylphenyldimethylsilicon.

Understanding Disposal Options: Incineration

Incineration is a common method for the disposal of organic chemical waste. For organosilicon compounds, this process typically results in the formation of silicon dioxide, carbon dioxide, and water. The presence of the phenyl group may lead to the formation of other aromatic byproducts.[12] The high thermal stability of some phenyl-substituted siloxanes is a factor that professional disposal facilities will consider when determining the appropriate incineration conditions.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 4-Vinylphenyldimethylsilicon is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By following these guidelines, researchers can ensure that their work, from discovery to disposal, is conducted with the utmost responsibility. Always consult your institution's specific waste management protocols and the forthcoming Safety Data Sheet for this compound for the most accurate and up-to-date information.

References

  • Synerzine. (2019, June 27). SAFETY DATA SHEET 4-Vinylphenol (10% in PG). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Pohl, E. R., & Osterholtz, F. D. (2006). Kinetic analysis of organosilane hydrolysis and condensation. Journal of Adhesion Science and Technology, 20(1), 40-49.
  • Journal of Physical Science. (2015). Monitoring Chemical Changes on the Surface of Borosilicate Glass Covers during the Silanisation Process. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Academic Publisher. (2023). Insights into Surface Chemical Changes During Silanisation of Borosilicate Glass Covers. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (1970). Thermal decomposition products of poly(vinyl alcohol). Journal of Polymer Science Part A-1: Polymer Chemistry, 8(3), 535-542.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of adhesion science and technology, 6(1), 127-149.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (1970). Thermal decomposition products of poly(vinyl alcohol).
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Issa, A. A., & Luyt, A. S. (2019).
  • De Dietrich Process Systems. (n.d.). Borosilicate Glass. Retrieved from [Link]

  • Ou, D. L., & Chen, Y. C. (2020). Study on the thermal decomposition behavior and products of poly (vinyl alcohol) and its LiClO4 composites via Py/GC/MS. Journal of Analytical and Applied Pyrolysis, 145, 104723.
  • Salon, M. C. B., & Belgacem, M. N. (2011). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. International Journal of Adhesion and Adhesives, 31(7), 747-753.
  • Michigan State University. (n.d.). Materials Compatibility. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (1968). Thermal decomposition products of polyethylene.
  • SpillTech. (n.d.). Polyethylene Chemical Compatibility Guide. Retrieved from [Link]

  • ResearchGate. (2018). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Retrieved from [Link]

  • ResearchGate. (2019). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]

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Personal protective equipment for handling 4-Vinylphenyldimethylsilicon

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1125-26-4 | Synonyms: (4-Vinylphenyl)dimethylsilane, Ethenyl(dimethyl)phenylsilane

Executive Safety Overview

4-Vinylphenyldimethylsilicon (chemically identified as Dimethyl(phenyl)(vinyl)silane ) is an organosilane monomer used frequently in cross-coupling reactions and polymer synthesis. Unlike chlorosilanes, it does not violently evolve hydrogen chloride (HCl) upon contact with moisture. However, it presents distinct flammability and toxicity risks that require a specific PPE profile distinct from standard laboratory solvents.

Critical Hazards (GHS Classification):

  • Flammability: Category 2 (Highly flammable liquid and vapor).[1][2] Flash point < 23°C.

  • Health: Category 4 (Harmful if swallowed/inhaled), Category 2 (Skin Irritant), Category 2A (Eye Irritant).[2]

  • Reactivity: Stable to water but susceptible to polymerization; incompatible with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory equipment based on the specific interaction level. Standard lab coats are insufficient due to the high flammability of this compound.

Protection ZoneEquipmentSpecification / StandardTechnical Justification
Hand (Splash) Nitrile Gloves Min. thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319Provides adequate short-term protection against incidental splashes. Change immediately upon contamination.[3]
Hand (Immersion) Laminate Film Brand: Silver Shield / 4HStandard: EN 374 (Permeation > 480 min)The aromatic phenyl ring allows this compound to permeate standard nitrile/latex rapidly during prolonged contact.
Eye / Face Chemical Goggles Indirect ventingStandard: ANSI Z87.1+ / EN 166Safety glasses are prohibited during dispensing due to vapor irritation (H319) and splash risk.
Body FR Lab Coat Flame-Resistant (Nomex or chemically treated cotton)Standard: NFPA 2112Prevents ignition of clothing. Synthetic blends (polyester) can melt onto skin if the solvent ignites.
Respiratory Respirator (Half-mask) Cartridge: OV (Organic Vapor) Color Code: Black (US) / Brown (EU)Required only if working outside a fume hood (e.g., spill cleanup). The compound has significant volatility.

Technical Justification & Logic

Why specific gear is chosen over generic lab standards.

The "Aromatic Permeation" Factor

Researchers often default to nitrile gloves for all liquid handling. However, Dimethyl(phenyl)(vinyl)silane contains a phenyl ring and a vinyl group . Organic solvents with aromatic rings (like toluene or benzene derivatives) tend to swell and permeate nitrile rubber faster than aliphatic chains.

  • Protocol: For routine syringe transfer, double-gloved nitrile is acceptable if the outer glove is changed immediately upon splash. For spill cleanup or equipment maintenance, Laminate Film (Silver Shield) is mandatory to prevent transdermal absorption.

Flammability vs. Static Discharge

As a Category 2 flammable liquid, the vapor-air mixture can ignite from static discharge common in dry laboratory environments.

  • Protocol: PPE must include antistatic footwear or grounding straps when dispensing volumes >500 mL. The lab coat must be 100% cotton or specialized Flame Resistant (FR) material; synthetic fibers generate static and melt during fires.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for safe handling, ensuring no step is overlooked.

SafetyProtocol Start START: Handling Request RiskCheck Risk Assessment: Volume & Ventilation Start->RiskCheck Hood Engineering Control: Fume Hood (Sash < 18") RiskCheck->Hood Standard Protocol Bench Benchtop Handling RiskCheck->Bench Equipment too large PPE_Routine Routine PPE: FR Coat + Goggles + Nitrile (Double) Hood->PPE_Routine PPE_HighRisk High Risk PPE: Respirator (OV) + Silver Shield Gloves Bench->PPE_HighRisk STOP: Auth Required Handling Execution: Dispense into Secondary Container PPE_Routine->Handling PPE_HighRisk->Handling Waste Disposal: Organic Waste Stream (No Oxidizers) Handling->Waste

Figure 1: Decision logic for selecting engineering controls and PPE based on handling environment.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Remove Ignition Sources: Clear the hood of hot plates or stirrers that are not explosion-proof.

  • Grounding: If transferring >1L, attach a grounding clamp to the receiving vessel to prevent static ignition.

Phase 2: Donning Sequence (Critical Order)
  • Body: Don Flame-Resistant (FR) lab coat. Button fully to the neck.

  • Eyes: Adjust chemical splash goggles to form a seal around the eyes.

  • Hands (Inner): Don first pair of nitrile gloves (inspection layer).

  • Hands (Outer): Don second pair of nitrile gloves (sacrificial layer). Pull cuffs over the lab coat sleeves.

Phase 3: Active Handling
  • Syringe Transfer: Use glass syringes with Luer-lock tips. Avoid plastic syringes if possible, as silanes can swell rubber plungers, leading to sticking and sudden splashing.

  • Inert Atmosphere: Ideally, handle under Nitrogen or Argon. While not pyrophoric, excluding oxygen reduces flammability risks and prevents slow oxidation/polymerization.

Phase 4: Doffing & Decontamination
  • Wipe Down: Wipe all tools with a solvent-dampened rag (acetone/ethanol) inside the fume hood.

  • Outer Gloves: Remove outer gloves immediately using the "beak" method (pinch outside, pull off inside-out) and discard in solid hazardous waste.

  • Inspect: Check inner gloves for discoloration. If clean, remove eyewear.

  • Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.

Emergency Response Procedures

Scenario A: Skin Exposure (Splash)
  • Immediate Action: Move to the safety shower/sink immediately. Do not wait to wipe it off.

  • Remove PPE: Remove contaminated gloves/clothing under the running water.

  • Flush: Rinse skin for 15 minutes .

  • Medical: Seek medical attention. Provide SDS to the physician (Note: Treat as solvent exposure; no specific antidote).

Scenario B: Spillage (>50 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Turn off all ignition sources (breakers, hot plates).

  • PPE Upgrade: Re-enter only wearing Organic Vapor Respirator and Silver Shield gloves .

  • Absorb: Use non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases fire surface area).

  • Disposal: Collect in a dedicated container labeled "Flammable Solid Waste."

Waste Disposal & Storage[4][5][6]

  • Storage: Store in a flammables cabinet (yellow), segregated from oxidizers (e.g., Nitric acid, Peroxides) and strong acids . Keep cool (approx. 4°C) to inhibit polymerization if stored for long periods.

  • Disposal:

    • Stream: Organic Solvent Waste (Non-Halogenated, unless mixed with halo-solvents).

    • Labeling: Must carry "Flammable" and "Irritant" hazard tags.

    • Prohibition: Never pour down the drain. Hydrophobic nature will coat pipes and create vapor pockets.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Dimethylphenylvinylsilane (CAS 1125-26-4).[4]Link

  • PubChem. (n.d.). Compound Summary: Ethenyl(dimethyl)phenylsilane. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart.Link

  • Fisher Scientific. (2021). Glove Selection Guide for Organic Solvents.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.